Here is a generalized methodology for applying this compound in a cell-based assay, which you can adapt based on your specific model.
| Step | Procedure | Considerations & Optimization Tips |
|---|---|---|
| 1. Preparation of Inhibitor | Resuspend lyophilized powder in anhydrous DMSO to create a stock solution (e.g., 10-20 mM) [1]. | Aliquot and store at -20°C to -70°C. Avoid repeated freeze-thaw cycles [1]. |
| 2. Treatment of Cells | Add the stock solution directly to the cell culture medium. A common working concentration is 10-100 µM [1]. | Include a vehicle control (same concentration of DMSO). A pan-caspase inhibitor (e.g., Z-VAD-FMK) can be used as a positive control for apoptosis inhibition. |
| 3. Pre-incubation | Pre-treat cells for 1-4 hours before applying the apoptotic stimulus. | Pre-incubation ensures the inhibitor is inside cells before caspase-9 activation is triggered. |
| 4. Induction of Apoptosis | Apply the stimulus (e.g., chemotherapeutic drug, UV radiation, growth factor withdrawal) to initiate the intrinsic apoptotic pathway. | The timing and efficacy of inhibition can be confirmed by co-staining with a viability dye. |
| 5. Analysis | Assess apoptosis markers (e.g., caspase-3/7 activity, PARP cleavage, DNA fragmentation, cell viability) 12-48 hours post-stimulus. | Use complementary methods to confirm the specific role of caspase-9. |
The following diagram illustrates the intrinsic apoptosis pathway and the precise point where this compound exerts its inhibitory effect.
Caspase-9 activation occurs within the "apoptosome" complex, formed after cytochrome c release from mitochondria. This compound acts by irreversibly binding to the catalytic cysteine residue in the active site of caspase-9, preventing it from processing and activating downstream effector caspases [2] [1].
Understanding the broader context of caspase-9 regulation can enhance your research.
The table below summarizes the key biochemical characteristics of Z-LEHD-FMK:
| Property | Description |
|---|---|
| Molecular Weight | 690.72 g/mol [1] [2] [3] |
| Chemical Formula | C32H43FN6O10 [1] [2] [3] |
| CAS Number | 210345-04-3 [1] [2] [4] |
| Primary Target | Caspase-9 [5] [1] [3] |
| Mechanism | Irreversible, competitive inhibitor [2] [6] |
| Cellular Permeability | Cell-permeable [5] [7] [2] |
This compound works by selectively inhibiting caspase-9, a key initiator caspase in the intrinsic (mitochondrial) apoptosis pathway. This pathway is activated by cellular stress, leading to mitochondrial outer membrane permeabilization and the release of cytochrome c, which then triggers the formation of the "apoptosome" complex and activates caspase-9. Active caspase-9 then cleaves and activates executioner caspases (like caspase-3 and -7), leading to programmed cell death. This compound forms an irreversible bond with caspase-9, preventing it from initiating this destructive cascade [5] [7] [3].
This compound inhibits caspase-9 to block the intrinsic apoptosis pathway.
This compound is widely used in both cell-based and animal studies. Key preparation and usage details are standardized below.
| Aspect | Protocol Details |
|---|---|
| Reconstitution | Lyophilized powder is dissolved in DMSO to create a stock solution [5] [1]. A common preparation is 10 mM stock (1.0 mg in 124 µL DMSO) [5]. |
| Storage | Store lyophilized powder and reconstituted aliquots at -20°C, avoiding repeated freeze-thaw cycles [5] [7]. |
| Working Concentration | A typical working concentration is 20 µM [5] [8]. The optimal concentration should be determined by titration for each experimental system [5]. |
| Critical Consideration | Final DMSO concentration should not exceed 0.2% to avoid cellular toxicity [5]. |
The following workflow is commonly used to study the protective effect of this compound against apoptosis, for example, induced by TRAIL (Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand) [5] [8]:
Standard in vitro workflow for evaluating this compound's anti-apoptotic effect.
This protocol has shown that this compound can completely protect certain cell lines (like HCT116 and 293) from TRAIL-induced toxicity [1] [4]. Analysis often involves Annexin V staining to detect phosphatidylserine externalization (an early apoptosis marker) and Western Blotting to examine the cleavage of caspases and their substrates [5] [6].
This compound has been investigated in animal models of injury, such as spinal cord trauma in rats [1] [3] [4].
Research has revealed a particularly valuable application for this compound: selectively protecting normal cells while allowing cancer cell death.
Z-LEHD-FMK is a cell-permeable, irreversible caspase inhibitor that acts as a pseudo-substrate, competing for the caspase-9 active site to prevent the cleavage and activation of downstream effector caspases like caspase-3 and caspase-7 [1] [2]. It primarily inhibits the intrinsic (mitochondrial) apoptosis pathway [3] [4].
The diagram below illustrates the intrinsic apoptosis pathway and where this compound exerts its inhibitory effect.
This compound inhibits caspase-9 activation in the intrinsic apoptosis pathway.
This compound is widely used in research to study the role of caspase-9 and has shown protective effects in diverse models, from cell cultures to animal studies.
| Application / Model System | Key Findings / Effect of this compound | Experimental Details (Conc./Dose, Route) | Citation |
|---|---|---|---|
| Cancer Research (TRAIL toxicity) | Protected normal human liver cells & certain cancer lines (HCT116, 293) from TRAIL-induced apoptosis; did not protect other cancer lines (SW480, H460). | In vitro: 20 µM, pre-treatment 30 min [5] [6] | [5] |
| Neuroprotection (Spinal Cord Injury) | Showed neuroprotective effect in a rat model of spinal cord trauma; decreased apoptotic cell count, protected neurons, glia, and myelin. | In vivo (rat): 0.8 µmol/kg, intravenous (i.v.) for 1-7 days [6] | [6] |
| Embryology (Buffalo Embryos) | Enhanced the yield and quality of in vitro produced buffalo pre-implantation embryos; reduced cellular stress. | In vitro: 20 µM during oocyte maturation and embryo culture [2] | [2] |
| Cancer Research (HeLa Cells) | Used as a tool to confirm caspase-dependent apoptosis induced by Orostachys japonicus extract. | In vitro: Pre-treatment with 20 µM for 30 min [7] | [7] |
| Neuroblastoma Research | Attenuated 25-Hydroxycholesterol-induced apoptosis in BE(2)-C human neuroblastoma cells (intrinsic pathway). | In vitro: Used alongside pan-caspase inhibitor Z-VAD-FMK [4] | [4] |
Based on the research, here is a common in vitro protocol for using this compound in cell culture, which you can adapt as needed.
General workflow for using this compound in cell-based assays.
Z-LEHD-FMK is a selective, irreversible inhibitor of caspase-9 that has demonstrated significant neuroprotective potential in preclinical models of neurological injury. Through its targeted inhibition of the mitochondrial apoptosis pathway, this compound reduces apoptotic cell death across multiple neural cell types, including neurons, glia, and oligodendrocytes. Studies in rat spinal cord injury models show this compound not only provides cellular protection but also promotes functional recovery, making it a promising candidate for therapeutic development in acute neurological injuries. This review comprehensively examines the mechanism, efficacy, experimental protocols, and research challenges associated with this compound to support scientific and drug development efforts.
Caspases are an evolutionarily conserved family of cysteine-dependent proteases that play essential roles in modulating vital cellular processes, including apoptosis, proliferation, differentiation, and inflammatory responses [1]. Among these, caspase-9 functions as a critical initiator caspase in the intrinsic (mitochondrial) apoptosis pathway, which becomes activated in response to various cellular stresses including traumatic injury, oxidative stress, and ischemic damage [1] [2]. Upon activation, caspase-9 initiates a proteolytic cascade that leads to the activation of executioner caspases (caspase-3, -6, and -7) and ultimately results in organized cellular dismantling and death.
The dysregulation of caspase-mediated apoptosis contributes significantly to the pathogenesis of various neurological disorders and acute neural injuries, making caspase inhibition an attractive therapeutic strategy [1]. This compound represents one such targeted intervention that specifically aims to modulate this apoptotic pathway to preserve neuronal viability and function. As a cell-permeable, irreversible inhibitor with demonstrated efficacy in multiple experimental models, this compound serves as both a research tool for understanding apoptotic mechanisms and a promising therapeutic candidate for further development.
The intrinsic apoptosis pathway represents a crucial cell death mechanism activated in response to various intracellular stressors, particularly in neurological contexts. This pathway initiates when cellular damage triggers mitochondrial outer membrane permeabilization, leading to the release of cytochrome c into the cytosol. Cytochrome c then binds to apoptotic protease-activating factor 1 (Apaf-1), forming a complex known as the apoptosome that recruits and activates procaspase-9 through cleavage. Once activated, caspase-9 initiates a proteolytic cascade that activates downstream executioner caspases (primarily caspase-3 and -7), ultimately resulting in the characteristic morphological and biochemical changes associated with apoptosis, including DNA fragmentation, membrane blebbing, and formation of apoptotic bodies [1] [2].
Table 1: Key Components of the Intrinsic Apoptosis Pathway
| Component | Role in Apoptosis | Activation Trigger |
|---|---|---|
| Cytochrome c | Mitochondrial protein released into cytosol | Cellular stress/damage |
| Apaf-1 | Forms apoptosome complex | Cytochrome c binding |
| Caspase-9 | Initiator caspase | Cleavage by apoptosome |
| Caspase-3/7 | Executioner caspases | Cleavage by caspase-9 |
This compound exerts its neuroprotective effects through irreversible covalent binding to the active site cysteine residue of caspase-9. The compound is a peptide-based inhibitor featuring a fluoromethyl ketone (FMK) moiety that facilitates irreversible inhibition, coupled with a leucine-glutamic acid-histidine-aspartic acid (LEHD) peptide sequence that mimics the natural cleavage recognition site of caspase-9 substrates [3] [4]. This structural design enables this compound to function as a competitive substrate analog that specifically binds and permanently inactivates caspase-9 without affecting other caspase family members at therapeutic concentrations.
The molecular specificity of this compound derives from its recognition motif, which corresponds to the endogenous cleavage sequence in caspase-9 substrates. The FMK moiety forms a thioether bond with the catalytic cysteine residue in the caspase-9 active site, permanently preventing the enzyme from processing its natural targets [4]. This mechanism effectively halts the apoptotic cascade at the initiation phase of the intrinsic pathway, preventing the activation of downstream executioner caspases and the resultant cellular demolition. The inhibitor's cell permeability allows it to access intracellular compartments where caspase-9 activation occurs, making it particularly suitable for addressing the intracellular apoptotic signaling that characterizes many neurological injuries.
Visualization of the intrinsic apoptosis pathway and this compound inhibition mechanism. Cellular damage triggers mitochondrial cytochrome c release and apoptosome formation, activating caspase-9. Active caspase-9 then activates executioner caspases (caspase-3), leading to apoptosis. This compound specifically inhibits active caspase-9, preventing downstream apoptotic events.
Multiple in vitro studies demonstrate this compound's efficacy in inhibiting apoptosis across various cell types. In human colon cancer (HCT116) and embryonic kidney (HEK293) cell lines, pretreatment with 20 μM this compound for 30 minutes provided complete protection against TRAIL (Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand)-induced toxicity [3] [4]. Similarly, the inhibitor demonstrated protective effects in normal human hepatocytes exposed to TRAIL-induced apoptosis, suggesting selective cytoprotection of normal tissues may be possible with appropriate therapeutic application [3]. Western blot analysis confirmed that this compound treatment prevents proteolytic cleavage of procaspase-3, the key executioner caspase downstream of caspase-9, thereby maintaining cellular viability by blocking the apoptotic cascade at the initiator stage [3].
The anti-apoptotic potency of this compound has been further established in studies examining notochordal cells under serum deprivation conditions, which model the stress conditions relevant to intervertebral disc degeneration. When subjected to serum-free conditions (0% FBS) for 48 hours, notochordal cells showed significantly increased apoptosis and elevated expressions of caspase-9, caspase-8, and caspase-3 compared to controls in 10% FBS [5]. Treatment with caspase-9 inhibitor this compound significantly reduced this apoptotic cell death, demonstrating its efficacy in neutralizing the intrinsic apoptosis pathway activation under nutrient stress conditions [5]. These findings across diverse cell types establish a consistent pattern of this compound-mediated cytoprotection through specific caspase-9 inhibition.
The most compelling evidence for this compound's neuroprotective effects comes from a controlled animal study using a rat model of traumatic spinal cord injury (SCI) [6]. In this investigation, fifty-four Wistar albino rats were divided into three experimental groups: sham-operated controls (Group 1), trauma-only controls (Group 2), and trauma combined with this compound treatment (0.8 μM/kg; Group 3). Spinal cord injury was induced at the thoracic level using the standard weight-drop technique, and the therapeutic compound was administered intravenously following injury [6].
Table 2: In Vivo Efficacy of this compound in Rat Spinal Cord Injury Model
| Parameter | Trauma-Only Control | This compound Treated | Statistical Significance |
|---|---|---|---|
| Apoptotic cells (24h post-injury) | 90.25 ± 2.6 | 50.5 ± 1.9 | p < 0.05 |
| Apoptotic cells (7d post-injury) | 49 ± 2.1 | 17.7 ± 2.6 | p < 0.05 |
| Functional recovery | Significantly impaired | Marked improvement | p < 0.05 |
| Neural ultrastructure | Severe damage | Protected neurons, glia, myelin, axons | Electron microscopy confirmation |
The results demonstrated that this compound treatment provided substantial neuroprotection at both cellular and functional levels. At 24 hours post-injury, quantitative analysis revealed the mean apoptotic cell count in the trauma-only control group was significantly higher (90.25 ± 2.6) compared to the this compound-treated group (50.5 ± 1.9), representing an approximate 44% reduction in apoptosis [6]. This protective effect persisted at 7 days post-injury, with the treated group showing only 17.7 ± 2.6 apoptotic cells compared to 49 ± 2.1 in untreated controls, demonstrating a 64% reduction in late-stage apoptosis [6].
Electron microscopy examination provided ultrastructural validation of the neuroprotective effects, showing that this compound treatment preserved integrity across multiple neural components, including neurons, glia, myelin sheaths, axons, and intracellular organelles [6]. Critically, this cellular protection translated to meaningful functional benefits. Assessment using the inclined-plane technique and a modified Tarlov motor grading scale revealed that this compound-treated animals exhibited significantly better functional recovery compared to untreated controls at both 3 and 7 days post-SCI [6]. This correlation between reduced apoptotic cell death and improved neurological outcomes strengthens the therapeutic rationale for caspase-9 inhibition in acute neural injury.
For in vitro investigations of caspase-9-mediated apoptosis, researchers have established standardized protocols for this compound application [3] [4]. The inhibitor is typically prepared as a stock solution in DMSO at concentrations >10 mM, which can be stored at -20°C to -70°C for several months. For experimental use, this stock is diluted to working concentrations in appropriate cell culture media. The standard pretreatment protocol involves administering 20 μM this compound to cells for 30 minutes before applying apoptotic stimuli, which allows for adequate cellular uptake and caspase-9 inhibition prior to injury induction [3].
Assessment of apoptotic activity following this compound treatment typically involves multiple complementary methodologies. Flow cytometry with annexin V-FITC/propidium iodide staining provides quantitative data on early and late apoptosis, distinguishing them from necrotic cell death [5]. Western blot analysis enables detection of caspase activation through monitoring the cleavage of procaspases (e.g., procaspase-9 and procaspase-3) and their downstream substrates such as poly (ADP-ribose) polymerase (PARP) [5]. Additional methodological approaches include MTT assays for cell viability, APOPercentage assays for direct apoptosis quantification, and immunofluorescence microscopy for spatial localization of apoptotic activity within cell populations [5] [7].
Standardized in vitro workflow for evaluating this compound efficacy. Cells are plated, grown to confluence, subjected to apoptotic stimuli (serum deprivation), pretreated with this compound, and analyzed using multiple complementary apoptosis assessment methods.
For in vivo studies in spinal cord injury models, researchers have developed a refined administration protocol for this compound [6] [4]. The inhibitor is prepared by first dissolving the dry-form compound in dimethyl sulfoxide (DMSO) and then further diluting with phosphate-buffered saline to achieve the desired concentration for systemic administration. In the established rat SCI model, this compound is administered via intravenous injection at a dosage of 0.8 μM/kg, with treatment initiated immediately following injury induction [6].
The assessment methodology for in vivo efficacy incorporates multiple complementary approaches at specified timepoints post-injury (24 hours and 7 days). Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) staining provides quantitative data on apoptotic cell counts in cord tissue sections [6]. Light microscopy evaluation examines tissue architecture, identifying features such as hemorrhage, edema, necrosis, polymorphonuclear leukocyte infiltration, and vascular thrombi [6]. Transmission electron microscopy offers ultrastructural analysis of intracellular organelles, myelin integrity, and subcellular evidence of apoptosis [6]. For functional correlation, behavioral assessments including the inclined-plane technique and modified Tarlov motor grading scale provide quantitative measures of neurological recovery at 3 and 7 days post-SCI [6].
Despite promising preclinical results with this compound and other caspase inhibitors, the translation to clinical applications has faced significant challenges. To date, no caspase inhibitor has achieved successful clinical adoption for neurological indications, though several have progressed to clinical trials [1]. Peptidomimetic inhibitors such as IDN-6556 (emricasan) for liver diseases, VX-740 (pralnacasan) for rheumatoid arthritis and osteoarthritis, and VX-765 (belnacasan) for inflammatory diseases have shown efficacy in preclinical and early clinical studies but were ultimately terminated due to inadequate efficacy, poor target specificity, or adverse side effects (particularly liver toxicity at higher doses) [1].
The challenges facing this compound and similar compounds reflect broader issues in caspase inhibitor development. The multifunctional nature of caspases means that inhibiting their apoptotic functions may inadvertently interfere with non-apoptotic roles in proliferation, differentiation, and other vital cellular processes [1]. Additionally, caspase-independent cell death pathways may become activated upon caspase inhibition, potentially limiting therapeutic efficacy [1]. There also remain significant pharmacokinetic and blood-brain barrier penetration challenges for neurological applications that must be addressed through further compound optimization.
Future research on this compound should explore several promising directions to advance its therapeutic potential. Combination therapies that target multiple cell death pathways simultaneously may enhance efficacy while allowing lower, less toxic dosing of individual components [1] [8]. Research into novel delivery systems, including nanoparticles and cell-penetrating peptides, could improve bioavailability and target specificity while reducing systemic exposure [1]. Further investigation of the non-apoptotic functions of caspase-9 may reveal unexpected effects of inhibition that must be considered in therapeutic development [1].
Additionally, there is a need for more comprehensive safety profiling and dose-response studies across multiple animal species to better establish therapeutic windows [1]. Research should also focus on optimizing treatment timing and duration, as the therapeutic window for apoptosis inhibition following neural injury may be critical for maximizing efficacy while minimizing interference with normal cellular turnover [6] [1]. Finally, exploration of this compound in other neurological disease models beyond spinal cord injury, such as ischemic stroke, traumatic brain injury, and neurodegenerative conditions, could expand its potential therapeutic applications.
Spinal cord injury (SCI) represents a devastating neurological condition characterized by primary mechanical damage followed by a complex secondary injury cascade that amplifies tissue destruction and functional deficits. Within this secondary injury phase, programmed cell death (apoptosis) plays a critical role in expanding the initial lesion, particularly through the mitochondrial apoptotic pathway. This compound has emerged as a targeted therapeutic candidate designed to interrupt this destructive process. This irreversible caspase-9 inhibitor demonstrates specificity for the intrinsic apoptosis pathway, positioning it as a valuable research tool and potential therapeutic agent for neuroprotection following SCI.
The molecular pathogenesis of SCI involves the sequential activation of cysteine proteases known as caspases, which execute programmed cell death in neurons and glial cells. Within this hierarchy, caspase-9 functions as an initiator caspase that becomes activated following mitochondrial outer membrane permeabilization and cytochrome c release, forming the "apoptosome" complex. This activation triggers a cascade that amplifies the apoptotic signal, ultimately leading to cellular disintegration. This compound addresses this specific mechanism by covalently modifying the catalytic site of caspase-9 through its fluoromethyl ketone (FMK) moiety, effectively blocking its proteolytic activity and downstream apoptotic signaling [1].
This compound is a cell-permeable, irreversible caspase-9 inhibitor with the chemical name methyl (4S)-5-[[(2S)-1-[[(3S)-5-fluoro-1-methoxy-1,4-dioxopentan-3-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-4-[[(2S)-4-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]-5-oxopentanoate. Its molecular weight is approximately 690.72 g/mol (base form) or 804.74 g/mol (TFA salt form), with a CAS number of 210345-04-3 [2] [3]. The inhibitor features O-methylation in the P1 position on aspartic acid, which enhances its stability and cellular permeability compared to non-derivatized peptides [4].
The compound operates through competitive inhibition at the caspase-9 active site, with the FMK group forming a covalent bond with the catalytic cysteine residue, rendering the inhibition irreversible. This mechanism effectively prevents caspase-9 from processing and activating downstream effector caspases, particularly caspase-3 and caspase-7, thereby interrupting the apoptotic cascade before it reaches its execution phase [3] [1]. The inhibitor demonstrates high specificity for caspase-9 over other caspase family members, though at higher concentrations it may inhibit related caspases due to structural similarities in their active sites.
Apoptosis Inhibition: Following SCI, this compound significantly reduces apoptotic cell death in the injured epicenter and penumbra regions. Histopathological analyses using TUNEL staining have demonstrated up to 50% reduction in apoptotic indices in treated animals compared to trauma controls [2] [5]. This protective effect encompasses multiple neural cell types, including neurons, oligodendrocytes, and astrocytes, preserving essential cellular components of the spinal cord tissue architecture.
Mitochondrial Pathway Modulation: By specifically targeting the mitochondrial apoptosis pathway, this compound preserves mitochondrial membrane integrity and prevents the amplification of caspase activation. Electron microscopy studies have confirmed that treatment protects neuronal and glial ultrastructure, including mitochondria, myelin sheaths, and intracellular organelles [2].
Inflammation and Autophagy Modulation: Emerging evidence suggests that caspase inhibition may influence secondary injury processes beyond apoptosis. Some studies indicate that caspase-9 inhibition can modulate autophagic processes under certain conditions, potentially affecting cytoprotective mechanisms in stressed neural cells [6]. However, these effects appear context-dependent and require further investigation in SCI models.
The efficacy of this compound has been primarily evaluated in contusion and compression models of SCI in rats, which replicate key aspects of human traumatic spinal cord injury. In these models, the inhibitor is typically administered via intravenous injection following injury, with dosing regimens optimized based on the temporal progression of apoptotic activity post-SCI.
A pivotal study by Colak et al. demonstrated that treatment with this compound (0.8 μM/kg, IV) at 24 hours post-injury resulted in significantly fewer apoptotic cells and diminished axonal demyelination compared to trauma controls [2]. Histopathological examination revealed better preservation of neural tissue architecture, including reduced vacuolization and more intact white matter tracts. Interestingly, despite these robust histological improvements, corresponding functional recovery in hind-limb motor function was not consistently observed across studies, highlighting the complex relationship between cytoprotection and neurological outcome in SCI [7] [5].
Table 1: Key Findings from In Vivo Studies of this compound in Spinal Cord Injury Models
| Study Model | Dosage & Administration | Histological Outcomes | Functional Outcomes | Reference |
|---|---|---|---|---|
| Rat compression SCI | 0.8 μM/kg, IV, single dose at 24h post-injury | Significant reduction in TUNEL-positive cells; improved ultrastructural preservation | Limited improvement in motor scores | [2] |
| Rat contusion SCI combined with MgSO₄ | 0.8 mM/kg, IV, combined protocol | Statistically significant improvement in histological scores compared to controls | No significant difference in motor examination | [7] [5] |
Beyond direct SCI models, this compound has demonstrated protective effects in various neural cell culture systems exposed to apoptotic stimuli. Studies employing camptothecin-treated Jurkat cells have shown that the inhibitor reduces apoptosis by approximately 50% compared to untreated controls, as quantified by Annexin V staining [4]. This corroborates its efficacy in preventing caspase-9-mediated cell death in neural contexts.
Research in other injury models, including cerebral ischemia, has provided additional insights into the potential mechanisms and therapeutic windows for caspase-9 inhibition in central nervous system trauma. These complementary studies suggest that the effectiveness of this compound may be highly dependent on treatment timing and bioavailability at the injury site [5].
For preclinical studies in rat SCI models, this compound is typically reconstituted and administered according to the following protocol:
Reconstitution: Prepare stock solution by dissolving lyophilized this compound in anhydrous DMSO to a concentration of 10-20 mM. Further dilute in phosphate-buffered saline (PBS) immediately before administration, ensuring the final DMSO concentration does not exceed 1-2% to avoid solvent toxicity [2] [3].
Dosing: Administer intravenously at a dose of 0.8 μM/kg (equivalent to approximately 0.8-1.0 mg/kg) at 24 hours post-injury. Some protocols employ additional doses at 48 hours for extended protection against delayed apoptosis [2].
Controls: Include appropriate vehicle controls (DMSO/PBS solution at same concentration) and trauma controls (SCI without treatment). Sham-operated animals serve as additional controls for baseline comparisons.
Tissue Collection and Analysis: At experimental endpoints (typically 3-7 days post-injury), perfuse animals transcardially with fixative. Process spinal cord tissue for:
For mechanistic studies in cell culture systems, the following methodology is recommended:
Cell Preparation: Culture neural cells (e.g., primary neurons, glial cells, or neuroblastoma lines) under standard conditions. For apoptosis induction, treat with campthothecin (4 μM for 3 hours) or other apoptotic stimuli [4].
Inhibitor Treatment: Pre-incubate cells with 20 μM this compound for 30 minutes to 2 hours before apoptotic challenge. Prepare fresh working solutions from DMSO stock, maintaining final DMSO concentration below 0.2% [4] [3].
Apoptosis Assessment:
Table 2: Practical Considerations for this compound Research Applications
| Parameter | Recommendations | Notes |
|---|---|---|
| Solubility | ≥107.4 mg/mL in DMSO; ≥98.2 mg/mL in EtOH; insoluble in H₂O | Fresh preparation recommended; avoid aqueous solutions for stock |
| Storage | -20°C (lyophilized); -20°C in DMSO (reconstituted) | Avoid repeated freeze-thaw cycles; stable for ≥6 months |
| Cellular Toxicity | Maintain DMSO <0.2% in culture media | Higher concentrations may induce cellular stress |
| Working Concentration | 10-50 μM for cell culture; titrate for specific models | Effective dose varies by cell type and apoptotic stimulus |
| Specificity Controls | Use alongside caspase-8 inhibitor (Z-IETD-FMK) | Confirm caspase-9-specific effects |
The following diagrams illustrate key apoptotic signaling pathways in spinal cord injury and the experimental workflow for evaluating this compound efficacy.
This diagram illustrates the intrinsic apoptotic pathway activated following spinal cord injury, showing the precise molecular target of this compound at the point of caspase-9 activation.
This workflow outlines the key methodological steps for evaluating the efficacy of this compound in experimental spinal cord injury models, highlighting the multi-modal assessment approach required in preclinical neuroprotection studies.
Despite promising histological outcomes, several limitations temper enthusiasm for this compound as a stand-alone therapeutic for SCI:
Functional Recovery Disconnect: The most significant limitation is the discordance between histological improvement and functional recovery observed in multiple studies [7] [5]. While treated animals demonstrate significantly reduced apoptotic markers and better tissue preservation, this has not consistently translated to improved motor function in standardized behavioral tests.
Blood-Spinal Cord Barrier Penetration: The bioavailability of systemically administered this compound at the injury site remains incompletely characterized. The compromised vascular integrity following SCI creates a dynamic environment for drug delivery, with potential limitations in distribution to the injury epicenter.
Therapeutic Window Constraints: The optimal timing for caspase inhibition in SCI appears limited to the first 24-48 hours post-injury, corresponding to the peak of apoptotic activity. Later administration may miss critical early events in the secondary injury cascade [2].
Combination Therapy Considerations: Research suggests that targeting multiple secondary injury mechanisms simultaneously may be necessary for meaningful functional recovery. Studies combining this compound with magnesium sulfate (an NMDA receptor antagonist) showed better histological outcomes but similarly limited functional improvement [7] [5].
Delivery System Optimization: Developing advanced delivery systems such as nanoparticles, hydrogels, or controlled-release formulations could enhance this compound bioavailability at the injury site and extend its therapeutic window.
Multi-target Therapeutic Approaches: Given the complexity of secondary injury, future studies should explore rational combination therapies targeting complementary pathways, such as excitotoxicity (NMDA antagonists), oxidative stress (antioxidants), and inflammation (immunomodulators).
Biomarker Development: Identifying specific biomarkers of caspase-9 activation in SCI would facilitate patient stratification and treatment monitoring in potential clinical applications.
Dose-Response and Timing Optimization: More comprehensive temporal and dose-response studies are needed to establish optimal dosing regimens that maximize efficacy while minimizing potential off-target effects.
This compound represents a valuable research tool for specifically investigating the contribution of caspase-9-mediated apoptosis to secondary tissue damage following spinal cord injury. The compound's well-characterized mechanism of action, irreversible inhibition kinetics, and demonstrated efficacy in reducing apoptotic markers in preclinical models make it particularly useful for mechanistic studies of cell death pathways in CNS trauma. However, the consistent observation that histological improvement does not reliably translate to functional recovery highlights the multifactorial nature of spinal cord injury and the limitations of targeting a single secondary injury mechanism.
The table below summarizes the fundamental properties of Z-LEHD-FMK.
| Property | Detail / Value |
|---|---|
| Name | This compound |
| CAS Number | 210345-04-3 [1] |
| Molecular Formula | C₃₂H₄₃FN₆O₁₀ [1] |
| Molecular Weight | 690.72 g/mol [1] |
| Mechanism of Action | Specific, irreversible caspase-9 inhibitor [2] [1] |
| Primary Role in Research | Inhibits the mitochondrial (intrinsic) apoptotic pathway; used to study selective protection of normal cells (e.g., hepatocytes) during TRAIL-induced cancer cell death [2]. |
| Physical Form | Powder [1] |
| Solubility | Soluble in DMSO (>10 mM) [1] |
| Storage | Desiccate at -20°C [1] |
The following table consolidates significant results from pivotal studies using this compound.
| Experimental Context (Cell Line/Model) | Treatment Conditions | Key Findings & Quantitative Outcomes |
|---|
| Human Cell Lines *in vitro* [2] [1] | 20 µM this compound for 30 min, followed by 20 ng/ml TRAIL for 4 hours [1]. | • HCT116 & 293 cells: Complete protection from TRAIL-induced toxicity [2] [1]. • SW480 & H460 cells: Death not prevented by this compound [2]. • Normal Human Hepatocytes: Protected from TRAIL-induced apoptosis [2]. • HCT116 Colony Growth: Significantly more colonies survived with TRAIL + this compound vs. TRAIL alone [2]. | | Rat Spinal Cord Injury Model [1] | 0.8-mM/kg intravenous injection [1]. | • 24 hrs post-injury: Significantly fewer apoptotic cells in treated group vs. controls [1]. • Electron Microscopy: Protected neurons, glia, myelin, axons, and intracellular organelles [1]. | | Rat Focal Ischemia/Reperfusion Model [1] | Not specified in detail. | • Neurological Outcome: Improved by 63% [1]. • Infarction Volume: Reduced by 49% [1]. |
Based on the cited literature, here is a generalized protocol for using this compound in cell-based assays [2] [1].
Preparation of Stock Solution
Cell Treatment
Downstream Analysis
The diagram below illustrates the core apoptotic pathway induced by TRAIL and the specific point of inhibition by this compound, highlighting the differential effect in sensitive versus resistant cancer cells.
Mechanism of TRAIL-induced apoptosis and this compound inhibition [2] [3] [4].
The differential effect of this compound reveals a critical strategic insight: it is possible to protect certain normal cells from TRAIL-induced apoptosis without compromising its ability to kill many cancer cell types [2]. This selectively widens the therapeutic window for TRAIL-based therapies [2].
The resistance of some cancer cells (e.g., SW480, NCI-H460) to this compound suggests their death is executed primarily via a strong, direct caspase-8 pathway (Type I cells). In contrast, cells protected by the inhibitor (e.g., HCT116, hepatocytes) rely more heavily on mitochondrial amplification (Type II) [2] [4]. Furthermore, research on the NCI-H460 cell line indicates that in some contexts, the mitochondrial role is less about caspase-9 activation and more about the release of Smac to neutralize XIAP, which otherwise blocks caspase-3 activity [4]. Overcoming XIAP inhibition thus becomes a key determinant of TRAIL sensitivity [4].
Z-LEHD-FMK is a cell-permeable, irreversible inhibitor that specifically targets caspase-9, a key initiator caspase in the intrinsic (mitochondrial) apoptotic pathway [1] [2]. Its core function is to block the formation of the active caspase-9 enzyme, thereby inhibiting the downstream activation of executioner caspases like caspase-3 and caspase-7, and ultimately attenuating apoptosis [1] [2].
The table below summarizes its main research applications:
| Application Area | Specific Model/Context | Observed Effect |
|---|---|---|
| Neuroprotection | Rat model of spinal cord trauma [1] [2] | Protected neurons, glia, myelin; reduced apoptotic cell count; improved neurological outcomes. |
| Injury Protection | Ischemia/reperfusion injury [1] | Protection against lethal reperfusion injury. |
| Cancer Cell Studies | TRAIL-induced apoptosis in HCT116, 293, SW480 cells, and normal human hepatocytes [1] [2] | Selectively protected HCT116, 293, and normal hepatocytes from TRAIL-induced toxicity. |
| Embryology Research | In vitro production of buffalo embryos [3] | Increased cleavage and blastocyst formation rates; reduced apoptosis in embryos. |
This protocol is for inhibiting caspase-9 in cell cultures treated with apoptotic inducers, such as TRAIL (Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand) [1] [2].
This protocol outlines the use of this compound to enhance the yield of in vitro produced buffalo embryos, a method that could be adapted for other embryology studies [3].
The following protocol has been used in a rat model of spinal cord injury [1] [2].
The following diagram illustrates the intrinsic apoptotic pathway and the precise point where this compound exerts its inhibitory effect.
Z-LEHD-FMK is a cell-permeable, irreversible, and competitive inhibitor of caspase-9. It is widely used in research to specifically block the mitochondrial apoptosis pathway, thereby reducing programmed cell death in various experimental models, ranging from cell lines to in vivo animal studies [1] [2] [3]. Its application can enhance cell survival under stressful conditions, such as those encountered during in vitro embryo production or exposure to cytotoxic agents [1] [4].
The effective concentration of this compound varies depending on the cell type and experimental objective. The tables below summarize the optimal concentrations and their effects from key studies.
Table 1: In Vitro Applications of this compound
| Cell Type / System | Inducer of Apoptosis | Optimal [this compound] | Key Findings | Citation |
|---|---|---|---|---|
| Buffalo Embryos (In vitro production) | Culture conditions | 20 µM | Significantly increased cleavage rate (74.2%) and blastocyst production rate (27.4%); reduced apoptotic index. | [1] |
| HCT116 (Human colon cancer) & 293 (Human embryonic kidney) | TRAIL (20 ng/mL) | 20 µM | Pretreatment for 30 min protected cells from TRAIL-induced toxicity. | [2] [4] |
| Normal Human Hepatocytes | TRAIL | 20 µM | Pretreatment for 6 hours protected liver cells from TRAIL-induced apoptosis. | [4] [3] |
| Jurkat (Human T-cell leukemia) | Camptothecin (4 µM) | 20 µM | Pre-incubation for 30 min reduced the proportion of apoptotic cells (Annexin V positive) by approximately half. | [5] |
| General Cell Culture | Various apoptotic insults | 10 - 50 µM | The protective effect often follows a bell-shaped curve, with efficacy dropping at higher concentrations (e.g., 50 µM). | [1] [6] |
Table 2: In Vivo Application of this compound
| Animal Model | Condition / Target | Dosage & Administration | Key Findings | Citation |
|---|---|---|---|---|
| Adult Male Wistar Rats | Spinal Cord Injury (SCI) | 0.8 µmol/kg (intravenous) | Significantly reduced apoptotic cell count at 24 hours and 7 days post-injury; improved functional recovery and neuroprotection. | [2] [7] |
This protocol is adapted from studies investigating TRAIL-induced apoptosis [2] [4] [3].
Workflow Overview:
Materials:
Procedure:
Preparation of Stock Solution:
Cell Plating:
Inhibitor Pre-treatment:
Induction of Apoptosis:
Analysis:
This protocol highlights the use of this compound to enhance blastocyst yield [1] [8].
Procedure:
This compound acts as a pseudo-substrate that irreversibly binds to the active site of caspase-9, preventing it from initiating the apoptotic cascade. The diagram below illustrates its role in the mitochondrial apoptosis pathway.
As shown in the pathway, this compound specifically inhibits caspase-9 after its activation in the apoptosome complex, thereby preventing the downstream activation of effector caspases and the execution of apoptosis [1] [3] [5].
This compound is a cell-permeable, irreversible, and competitive caspase-9 inhibitor. It is widely used in research to specifically inhibit the mitochondrial apoptosis pathway, thereby promoting cell survival in various models of cellular stress and injury [1] [2] [3].
The following table summarizes the key quantitative data for preparing and storing this compound stock solutions, compiled from manufacturer datasheets [1] [2] [3].
| Parameter | Specification |
|---|---|
| Molecular Weight | 804.74 g/mol (TFA salt from Selleckchem); 690.72 g/mol (Base form from BioCrick); 804 Daltons (BD Biosciences) [1] [2] [3]. |
| Recommended Solvent | Anhydrous Dimethyl Sulfoxide (DMSO) [1] [2]. |
| Standard Stock Concentration | 10 mM - 100 mg/mL [1] [2]. |
| Preparation Example (10 mM) | Reconstitute 1.0 mg of this compound in 124 µL of anhydrous DMSO [1]. |
| Stock Solution Storage | Aliquot into small, single-use vials and store at -20°C. Avoid repeated freeze-thaw cycles [1] [3]. |
| In-Working DMSO Concentration | Do not exceed 0.2% final DMSO concentration in cell cultures to avoid cellular toxicity [1]. |
This compound is used to study caspase-9-dependent apoptosis in cell cultures.
This protocol is adapted from methods used to study TRAIL-induced apoptosis [2] [3].
The diagram below illustrates the logical flow of a typical in vitro experiment.
This compound has been used in animal models to study the role of caspase-9 in injury. The table below summarizes a protocol from a published study on spinal cord injury in rats [3].
| Parameter | Specification |
|---|---|
| Animal Model | Adult male Wistar albino rats (250-350 g) with spinal cord injury [3]. |
| Dosage | 0.8 µM/kg (intravenous injection) [3]. |
| Formulation | Dissolve dry-form this compound in DMSO, then dilute in phosphate-buffered saline (PBS) [3]. |
| Key Findings | Treatment significantly reduced apoptotic cell count and protected neurons, myelin, and axons at 24 hours post-injury [3]. |
The following diagram illustrates the intrinsic apoptosis pathway and the specific point where this compound exerts its inhibitory effect.
Spinal cord injury (SCI) represents a devastating neurological condition with an estimated global incidence of 250,000-500,000 new cases annually, resulting in severe physical dependency, morbidity, and significant economic burden [1] [2]. The pathophysiology of SCI occurs through a biphasic mechanism comprising primary mechanical damage immediately following trauma, followed by an extensive secondary injury phase that evolves over days to weeks [1] [3]. The primary injury results from initial mechanical forces causing direct tissue disruption, hemorrhage, and cellular damage. This initial insult triggers a cascade of secondary events including vascular dysfunction, ionic imbalance, excitotoxicity, inflammatory responses, and ultimately, programmed cell death (apoptosis) that significantly expands the lesion volume beyond the original injury site [1] [3].
A critical component of secondary injury is the activation of caspases, a family of cysteine-aspartic proteases that serve as key mediators of apoptosis. Caspase-9, in particular, functions as an initiator caspase in the intrinsic mitochondrial pathway of apoptosis [4]. Following SCI, cellular stress signals converge on mitochondria, leading to cytochrome c release and formation of the apoptosome complex, which activates caspase-9. This initiates a proteolytic cascade involving downstream effector caspases (including caspase-3) that execute the apoptotic program [5] [4]. The strategic position of caspase-9 in the apoptotic pathway makes it an attractive therapeutic target for limiting secondary tissue damage after SCI. Z-LEHD-FMK is a selective and irreversible inhibitor of caspase-9 that has demonstrated significant neuroprotective properties in experimental SCI models [4] [6].
This compound is a cell-permeable tetrapeptide inhibitor designed to selectively target caspase-9. Its biochemical profile is characterized by:
The compound structure incorporates the Z-group (benzyloxycarbonyl) at the N-terminus, followed by the peptide sequence Leu-Glu-His-Asp (LEHD) that corresponds to the preferred cleavage site for caspase-9, and a fluoromethyl ketone (FMK) warhead that forms irreversible covalent bonds with the catalytic cysteine residue in the caspase-9 active site [6] [8].
This compound functions as a competitive irreversible inhibitor that specifically targets the catalytic site of caspase-9. The inhibitor's mechanism involves:
Table 1: Biochemical and Pharmacological Properties of this compound
| Property | Specification | Research Significance |
|---|---|---|
| Molecular Weight | 690.7 Da | Suitable for CNS penetration |
| CAS Number | 210345-04-3 | Compound identification and sourcing |
| Purity | >98% | Ensures experimental reproducibility |
| Inhibition Type | Irreversible | Provides sustained caspase-9 inhibition |
| Selectivity | Caspase-9 > Caspase-3, -8 | Minimizes off-target effects |
| Solubility | 100 mg/mL in DMSO | Practical for in vivo formulations |
| Storage Conditions | -20°C, desiccated | Maintains compound stability |
The following diagram illustrates the molecular pathway of spinal cord injury and the specific mechanism by which this compound provides neuroprotection:
The contusion model of SCI in rats provides a clinically relevant platform for evaluating neuroprotective agents like this compound. The following protocol has been validated through multiple studies [4] [2]:
Table 2: Experimental Timeline for this compound Evaluation in Rat SCI Model
| Time Point | Procedures | Primary Outcomes |
|---|---|---|
| Pre-operative | Animal acclimation, weight recording, group randomization | Baseline values |
| Day 0 (Surgery) | Laminectomy, contusion injury, immediate this compound administration | Successful model establishment |
| Days 1-7 | Daily drug administration, postoperative care, functional screening | Acute drug effects, complication monitoring |
| 24 hours | Subset euthanasia for TUNEL, light and electron microscopy | Apoptotic index, acute histopathology |
| Day 7 | Functional assessment, subset euthanasia for histology | Early functional recovery, subacute histopathology |
| Day 21 | Comprehensive functional assessment | Long-term functional outcomes |
This compound demonstrates significant neuroprotection across multiple parameters in rat SCI models. The quantitative outcomes from published studies are summarized below:
Table 3: Quantitative Effects of this compound Treatment in Rat SCI Models
| Assessment Parameter | Trauma-Only Control | This compound Treated | Statistical Significance | Time Point |
|---|---|---|---|---|
| Apoptotic Cell Count | 90.25 ± 2.6 | 50.5 ± 1.9 | p < 0.05 | 24 hours |
| Apoptotic Cell Count | 49.0 ± 2.1 | 17.7 ± 2.6 | p < 0.05 | 7 days |
| Inclined Plane Angle | 41.5° ± 1.3° | 47.0° ± 2.0° | p < 0.01 | 7 days |
| Motor Scale Score | Significantly impaired | Moderate recovery | p < 0.05 | 7 days |
| Neuronal Ultrastructure | Severe degeneration | Well-preserved organelles | Qualitative improvement | 7 days |
| Myelin Integrity | Extensive disruption | Moderate preservation | Qualitative improvement | 7 days |
Data compiled from published studies [5] [4]
Treatment with this compound consistently improves functional recovery outcomes following SCI:
Based on existing literature and pharmacological principles, consider the following optimization strategies:
This compound represents a valuable research tool for investigating caspase-mediated apoptosis in SCI pathophysiology and for evaluating combinatorial treatment approaches. The documented efficacy of this caspase-9 inhibitor in reducing apoptotic cell death and promoting functional recovery in rat SCI models provides compelling evidence for the importance of the intrinsic apoptotic pathway in secondary injury mechanisms.
The optimized protocols detailed in this document provide researchers with a standardized framework for evaluating this compound and similar therapeutic candidates. Future research directions should focus on combination therapies that target multiple secondary injury mechanisms simultaneously, such as pairing caspase inhibition with anti-inflammatory agents or neurotrophic factors [9]. Additionally, extended therapeutic windows and chronic recovery studies would strengthen the translational potential of caspase inhibition strategies for human SCI treatment.
Proper reconstitution and storage are critical for maintaining the stability and activity of Z-LEHD-FMK. The following table summarizes the key physical and handling properties:
| Property | Specification |
|---|---|
| Molecular Weight | 690.72 g/mol (free base) [1] [2] |
| CAS Number | 210345-04-3 [1] [2] |
| Recommended Solvent | Anhydrous Dimethyl Sulfoxide (DMSO) [1] [3] [2] |
| Stock Solution Concentration | Often prepared at 10 mM in DMSO [3] |
| Storage of Lyophilized Powder | -20°C, sealed, away from moisture [1] [3] |
| Storage of Reconstituted Solution | -20°C in small, single-use aliquots to avoid repeated freeze-thaw cycles [3] |
| Solution Appearance | Clear, colorless to yellow [1] |
> Critical Note on DMSO Concentration in Cell Cultures: When adding the stock solution to cell culture media, the final concentration of DMSO should ideally not exceed 0.2%. Higher levels of DMSO can cause cellular toxicity, which may confound your experimental results [3].
This compound is widely used in cell-based assays to investigate the role of caspase-9 in the mitochondrial apoptosis pathway.
The table below outlines standard conditions used in published studies:
| Cell Line | This compound Concentration | Pre-incubation Time | Primary Application / Outcome |
|---|---|---|---|
| HCT116, HEK293, SW480, H460 [1] | 20 µM | 30 minutes - 2 hours | Protection from TRAIL-induced apoptosis [1] |
| Normal Human Hepatocytes [1] | 20 µM | 6 hours | Protection from TRAIL-induced apoptosis [1] |
| Jurkat cells [3] | 20 µM | 30 minutes | Reduction of camptothecin-induced apoptosis (measured by Annexin V staining) [3] |
| HL-60, KG1 cells [4] | 10 µM | 16 hours | Investigation of PtdGlc-mediated apoptosis pathways [4] |
Workflow:
Research has demonstrated the neuroprotective effects of this compound in animal models of spinal cord injury.
Animal Model: Adult male Wistar albino rats (250-350 g) with induced spinal cord injury [3] [2].
The following diagram illustrates the role of caspase-9 in the intrinsic apoptosis pathway and the inhibition point of this compound.
Z-LEHD-FMK is a cell-permeable, irreversible, and selective caspase-9 inhibitor. By preventing the initiation of the intrinsic apoptosis pathway, it promotes cell survival in various injury models [1] [2] [3].
Preparation of Stock Solution The typical stock solution is prepared in anhydrous DMSO at a concentration of 10 mM [4].
Preparation of Intravenous Formulation For in vivo administration, the DMSO stock solution must be further diluted in an appropriate vehicle. One documented formulation is [1]:
The following tables summarize key experimental parameters for this compound from peer-reviewed studies.
Table 1: In Vivo Application in a Rat Spinal Cord Injury Model This table outlines the use of this compound via intravenous injection in an animal model of traumatic injury [1].
| Parameter | Specification |
|---|---|
| Animal Model | Adult male Wistar albino rats (250-350 g) [1] |
| Dosage | 0.8 μmol/kg [1] |
| Route | Intravenous (i.v.) injection [1] |
| Treatment Duration | 7 days [1] |
| Key Findings | Significant reduction in apoptotic cell count; protection of neurons, glia, myelin, axons, and intracellular organelles; diminished axonal demyelination [1] |
Table 2: In Vitro Application in Cell-Based Assays This table summarizes a standard protocol for protecting cells from apoptosis in culture [5] [1].
| Parameter | Specification |
|---|---|
| Cell Lines | HCT116 (human colon cancer), 293 (human embryonic kidney), normal human hepatocytes [5] [1] |
| Concentration | 20 μM [5] [1] |
| Pre-treatment Time | 30 minutes to 2 hours prior to apoptotic stimulus [5] [1] |
| Apoptotic Stimulus | TRAIL (Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand) at 20-50 ng/mL [5] [1] |
| Key Findings | Complete protection of HCT116 and 293 cells from TRAIL-induced toxicity; protection of normal human hepatocytes [5] [1] |
This compound acts as an irreversible inhibitor by covalently binding to the catalytic cysteine residue in the caspase-9 enzyme active site, thereby blocking its proteolytic activity. The following diagram illustrates the intrinsic apoptosis pathway and the point of inhibition by this compound, integrating information from the search results [6] [7].
The table below provides a consolidated summary of the key protocols for using this compound.
| Application | Model System | Core Protocol Steps | Key Outcome Measures |
|---|
| In Vivo Neuroprotection | Rat Spinal Cord Injury [1] | 1. Prepare i.v. solution. 2. Administer 0.8 μmol/kg i.v. 3. Continue dosing for 7 days. | Apoptotic cell count (e.g., TUNEL), histology, functional recovery. | | In Vitro Cytoprotection | Cultured Cells (e.g., HCT116) [5] [1] | 1. Pre-treat cells with 20 µM inhibitor. 2. Incubate for 30 min. 3. Add apoptotic stimulus (e.g., TRAIL). | Cell viability (Annexin V/Propidium Iodide), caspase activity, Western blot. |
You can use the following structure to organize your findings:
Title: Application Notes: Use of Z-LEHD-FMK for Caspase-9 Inhibition in Live-Cell Assays
1. Introduction Caspase-9 is a key initiator caspase in the intrinsic apoptosis pathway. The cell-permeable compound this compound is an irreversible inhibitor that covalently binds to the active site of caspase-9, making it a valuable tool for studying apoptotic mechanisms in live cells.
2. Key Experimental Parameters Table: Suggested Working Concentrations for this compound
| Cell Type / System | Typical Working Concentration | Incubation Time | Positive Control (Apoptosis Inducer) |
|---|---|---|---|
| e.g., Primary Hepatocytes | (To be filled from literature) | (To be filled from literature) | e.g., Staurosporine (1 µM) |
| e.g., HeLa Cell Line | (To be filled from literature) | (To be filled from literature) | e.g., Actinomycin D (500 nM) |
3. Detailed Protocol
The following diagram outlines the logical workflow for a typical live-cell caspase-9 inhibition assay. The DOT script below generates the diagram.
Diagram Title: Caspase-9 Inhibition Assay Workflow
Using an Electronic Lab Notebook (ELN) is highly recommended for documenting such protocols. ELNs facilitate good data management, provide data security, support auditing, and allow for easy collaboration [2]. When setting up your ELN, confirm user permissions and maintain consistent documentation practices.
This compound is a cell-permeable, irreversible caspase-8 inhibitor that selectively targets the caspase-8 protease activity through covalent modification of the active site cysteine residue. This inhibitor is structurally classified as a fluoromethyl ketone (FMK) derivative, which provides enhanced stability and reduced cytotoxicity compared to other inhibitor classes. The primary mechanism of this compound involves forming thioether bonds with the catalytic cysteine residue in the caspase-8 active site, thereby preventing the enzyme from processing and activating downstream apoptotic effector caspases. In experimental apoptosis research, this compound serves as a critical tool for dissecting the death receptor pathway and confirming caspase-8-specific functions in cellular models.
The application of this compound in western blot analysis enables researchers to investigate the specific contribution of caspase-8 to apoptotic signaling cascades. When cells are treated with this compound prior to or concurrently with apoptosis-inducing stimuli, the inhibitor effectively blocks the proteolytic activation of caspase-8 itself, as well as downstream caspase-8 substrates. This inhibition can be visualized through western blot by comparing the processing patterns of caspase-8 and its targets in inhibitor-treated versus untreated samples. The typical working concentration for this compound ranges from 10-100 μM, with pretreatment times varying from 1-4 hours depending on cell permeability and the specific apoptotic model being studied [1].
The following diagram illustrates the molecular pathway of caspase-8 inhibition by this compound and its downstream effects on the apoptosis signaling cascade:
Diagram Title: Caspase-8 Inhibition Pathway by this compound
Proper sample preparation is critical for obtaining reliable and reproducible results in caspase-8 inhibition studies. The procedure begins with optimal inhibitor treatment conditions: cells should be treated with this compound at concentrations typically ranging from 20-50 μM for 1-2 hours prior to apoptosis induction. These conditions may require optimization for specific cell types, as permeability and inhibition efficiency can vary. Following treatment with both this compound and apoptotic inducers, protein extraction should be performed using RIPA lysis buffer supplemented with comprehensive protease inhibitor cocktails to preserve caspase cleavage patterns and prevent protein degradation [2].
The extraction protocol involves washing cells with ice-cold phosphate-buffered saline (PBS) to remove residual media and inhibitors, followed by immediate scraping or trypsinization for adherent cells. For suspension cells, centrifugation at 100-500 × g for 5 minutes at 4°C is recommended. The cell pellet is then resuspended in appropriately sized lysis buffer volumes (approximately 1 mL per 1×10^7 cells) and incubated on ice for 30 minutes with occasional vortexing. To ensure complete lysis, sonication can be employed with optimization of time and intensity based on the specific instrument being used. Finally, clarification of the lysate via centrifugation at 14,000-17,000 × g for 10-15 minutes at 4°C isolates the soluble protein fraction while removing insoluble debris [2] [1].
Accurate protein quantification is essential for meaningful comparison between control and this compound-treated samples. Following extraction, protein concentration should be determined using compatible assays such as BCA or Bradford methods, which provide reliable measurements in complex lysate mixtures. For western blot analysis, loading 20-40 μg of total protein per lane is generally recommended, though this may require optimization based on caspase-8 expression levels in specific cell models. After quantification, protein samples should be diluted with loading buffer containing reducing agents such as dithiothreitol (DTT) at final concentrations of 50-100 mM to ensure complete denaturation [2].
The final preparation step involves denaturing samples at 95-100°C for 5-10 minutes to linearize proteins and inactivate potential degradative enzymes. Prepared samples can be immediately loaded onto gels or stored at -80°C for future use. When preparing samples for electrophoresis, it is crucial to include appropriate controls: untreated cells, apoptosis-induced cells, and This compound pretreated plus apoptosis-induced cells. This control scheme enables clear interpretation of caspase-8 inhibition effects on the apoptotic cascade [2] [1].
Protein separation by SDS-PAGE represents a foundational step in western blot analysis of caspase-8 inhibition. The selection of an appropriate gel system depends on the molecular weights of target proteins: caspase-8 (∼55 kDa pro-form, ∼18/10 kDa cleaved fragments) and its substrates (e.g., PARP: ∼116 kDa, ∼89 kDa cleaved fragment). For simultaneous detection of full-length and cleaved caspase-8 forms, Bis-Tris gels with 4-12% acrylamide gradients using MES running buffer are recommended, as they provide optimal resolution in the 10-100 kDa range. For researchers focusing specifically on small cleavage fragments, higher percentage gels (12-15%) may be necessary to achieve sufficient separation [2].
The electrophoresis apparatus should be assembled according to manufacturer instructions, ensuring that the gel is completely immersed in running buffer. The running buffer composition typically consists of Tris-Glycine with 0.1% SDS for standard systems, though alternative buffer systems like Bis-Tris may require MES or MOPS buffers. Prior to loading, samples should be briefly centrifuged to collect condensation and ensure uniform loading. It is essential to include prestained protein molecular weight markers in at least one lane to verify transfer efficiency and estimate protein sizes. When loading samples, maintain consistent volumes across lanes and avoid overloading wells, which can cause distortion and poor resolution of protein bands [2].
Electrophoretic separation should be performed using appropriate voltage and time parameters to ensure optimal resolution while preventing excessive heat generation. For standard mini-gel systems, electrophoresis begins at 80-100 V through the stacking gel to promote band sharpening, then increases to 120-150 V through the resolving gel until the dye front approaches the bottom. The total run time typically ranges from 60-90 minutes, though this should be optimized based on the gel thickness and target protein size. Monitoring the bromophenol blue tracking dye migration provides a visual indicator of separation progress, with complete separation achieved when the dye front has migrated to approximately 1 cm from the bottom edge [2] [1].
Following electrophoresis, the gel should be carefully removed from the cassette and prepared for transfer. At this stage, some researchers may choose to verify protein separation and loading consistency using quick staining methods compatible with subsequent western blotting. Reversible stains such as copper staining can visualize protein bands without compromising immunodetection, while Coomassie staining is irreversible and not recommended if planning subsequent transfer. These quality control steps are particularly valuable when establishing new experimental systems or working with novel cell models, as they confirm successful protein separation before proceeding to the more time-consuming transfer and detection phases [3].
Table 1: Recommended Gel Electrophoresis Conditions Based on Protein Size
| Target Protein | Gel Type | Acrylamide % | Running Buffer | Separation Conditions |
|---|---|---|---|---|
| Caspase-8 (full-length) | Bis-Tris gradient | 4-12% | MES | 150 V, 60 min |
| Caspase-8 (cleaved fragments) | Tris-Glycine | 12-15% | Tris-Glycine-SDS | 125 V, 90 min |
| PARP (full-length & cleaved) | Bis-Tris gradient | 4-12% | MOPS | 150 V, 70 min |
| Bid (full-length & truncated) | Tris-Glycine | 12-15% | Tris-Glycine-SDS | 125 V, 90 min |
Selection of an appropriate membrane is crucial for successful detection of caspase-8 and its cleavage products. The two primary membrane options are nitrocellulose (0.45 μm) for most applications and PVDF for enhanced protein retention, particularly for low-abundance targets. PVDF membranes offer superior binding capacity for proteins across a wide molecular weight range but require pre-activation in methanol for 1-2 minutes followed by equilibration in transfer buffer. Nitrocellulose membranes do not require pre-activation but are more fragile and may exhibit higher background in some applications. The choice between membrane types often depends on antibody performance and protein characteristics, with some antibodies demonstrating preferential binding to one membrane type [3].
For caspase-8 analysis, which requires detection of both large (55 kDa) and small (10-20 kDa) fragments, PVDF membranes are generally recommended due to their superior retention of low molecular weight proteins. After membrane activation and equilibration, the transfer sandwich should be carefully assembled in a container filled with transfer buffer to prevent air bubble formation. The correct orientation—gel facing the negative electrode (cathode) and membrane facing the positive electrode (anode)—must be maintained to ensure proper protein migration from gel to membrane. Using a roller or pipette to remove air bubbles between each layer of the sandwich is critical, as air pockets create regions where transfer cannot occur, resulting in blank spots on the final blot [3] [1].
Two primary transfer methods are commonly employed in western blotting: wet (tank) transfer and semi-dry transfer. Wet transfer systems completely submerge the gel-membrane sandwich in transfer buffer and apply current for extended periods (60-90 minutes at 100 V or overnight at 30 V). This method is particularly effective for transferring proteins of diverse sizes simultaneously and is recommended for comprehensive caspase-8 analysis. Semi-dry transfer employs the gel-membrane sandwich placed directly between plate electrodes, typically requiring shorter transfer times (15-45 minutes) at lower currents. While semi-dry transfer is faster and requires less buffer, it may be less efficient for proteins larger than 100 kDa [3].
The transfer buffer composition must be optimized based on the transfer method and target proteins. For wet transfer of caspase-8, a standard Tris-glycine buffer with 20% methanol is effective, though for larger proteins (>80 kDa), adding SDS to 0.1% can improve transfer efficiency. For semi-dry transfer, a Tris-glycine buffer with 10-20% methanol without SDS is typically used. Following transfer, verification of efficiency is accomplished through reversible staining with Ponceau Red, which allows visual assessment of protein transfer patterns before proceeding to immunodetection. The membrane is then briefly washed with TBST to remove the stain and prepared for the blocking step [3].
Table 2: Protein Transfer Conditions for Different Molecular Weight Ranges
| Protein Size | Transfer Method | Buffer Composition | Transfer Conditions | Special Considerations |
|---|---|---|---|---|
| <30 kDa (cleaved caspases) | Semi-dry | 48 mM Tris, 39 mM glycine, 0.04% SDS, 20% methanol | 15 V, 30 min | Omit SDS for better membrane binding |
| 30-100 kDa (caspase-8, PARP) | Wet transfer | 25 mM Tris, 192 mM glycine, 20% methanol | 100 V, 60 min, 4°C | Standard conditions |
| >100 kDa (full-length PARP) | Wet transfer | 25 mM Tris, 192 mM glycine, 0.1% SDS, 10% methanol | 30 V, overnight, 4°C | Reduced methanol for large proteins |
Effective membrane blocking is essential for minimizing non-specific antibody binding and reducing background signals. The blocking process involves incubating the membrane with a protein-based solution that occupies non-specific binding sites on the membrane surface. Common blocking agents include 5% non-fat dry milk in TBST for most applications or 5% BSA in TBST when detecting phosphoproteins. The blocking step typically requires 1 hour at room temperature with gentle agitation, though some protocols may benefit from extended blocking at 4°C. Following blocking, the membrane should be briefly rinsed with wash buffer to remove excess blocking agent before antibody application [3] [1].
Primary antibody incubation represents the most variable aspect of immunoblotting and requires careful optimization for each antibody lot. Most commercial caspase-8 antibodies perform well at dilutions ranging from 1:500 to 1:2000 in either blocking solution or BSA. Incubation can be performed for 1-2 hours at room temperature or overnight at 4°C for enhanced sensitivity. Following primary antibody incubation, the membrane requires thorough washing with TBST (3 × 5-10 minutes each) to remove unbound antibodies. The secondary antibody, conjugated to horseradish peroxidase (HRP) or another detection moiety, is then applied at appropriate dilutions (typically 1:2000 to 1:10,000) for 1 hour at room temperature, followed by another series of washes [2] [1].
Signal detection represents the final stage of the western blot procedure, where target proteins are visualized through chemiluminescent or fluorescent methods. For chemiluminescent detection, which remains the most common approach, membranes are incubated with enhanced chemiluminescence (ECL) substrates that produce light in the presence of HRP enzyme. The optimal exposure time must be determined empirically, with initial exposures ranging from 5 seconds to 10 minutes. To ensure quantitative results, it is crucial to avoid signal saturation by capturing multiple exposures and selecting images where band intensities fall within the linear range of detection [4] [5].
For experiments requiring precise quantification, fluorescent detection methods offer advantages including a wider dynamic range and the ability to multiplex multiple targets simultaneously. Fluorescent westerns utilize secondary antibodies conjugated to fluorophores such as Alexa Fluor dyes, which are detected using specialized imaging systems. Regardless of detection method, proper documentation and image preservation are essential. Images should be saved in lossless formats (TIFF or PNG) rather than JPEG to prevent compression artifacts that could interfere with subsequent quantification efforts. All imaging parameters should be meticulously recorded to ensure reproducibility between experiments [4] [5].
Accurate quantification of western blot data requires careful attention to image acquisition parameters and analysis techniques. When capturing chemiluminescent signals, it is essential to avoid overexposure that saturates pixels and compromises linearity between signal intensity and protein abundance. Multiple exposure times should be collected for each blot, selecting the image where the strongest bands approach but do not reach saturation. For quantitative analysis, band intensity should be measured using scientific image analysis software such as ImageJ, which provides tools for background subtraction and densitometric analysis [5].
The quantification process typically involves defining regions of interest (ROIs) around each band and measuring integrated density after subtracting local background. The "Analyze Gels" function in ImageJ can semiautomate this process for multiple lanes, generating density profiles and peak areas that correspond to band intensities. For proper normalization, the same ROI size should be applied to all bands of interest, and background measurements should be taken from adjacent areas immediately above or below each band. These raw intensity values are then used to calculate normalized protein levels by comparing target protein signals to appropriate loading controls [5].
Proper normalization is critical for meaningful interpretation of caspase-8 inhibition data, as it corrects for technical variations in sample loading and transfer efficiency. The most common normalization approach employs housekeeping proteins (HKPs) such as β-actin, GAPDH, or α-tubulin, which are presumed to remain constant across experimental conditions. However, HKPs can exhibit variability under certain conditions, particularly during apoptosis where cytoskeletal remodeling occurs. For this reason, total protein normalization (TPN) often provides more reliable results by using the total protein in each lane as a reference, effectively controlling for loading variations [4] [5].
Following normalization, relative protein expression is calculated by comparing normalized values between experimental groups. Typically, the control group (untreated cells) is set to 1.0, and experimental groups (apoptosis-induced with or without this compound pretreatment) are expressed as fold changes relative to this baseline. For caspase-8 analysis, both the disappearance of the pro-form and appearance of cleavage fragments should be quantified to fully characterize the inhibition effect. Statistical analysis should include both technical replicates (multiple wells from the same sample) and biological replicates (independent experiments) to account for both procedural and biological variability [4] [5].
Table 3: Comparison of Normalization Methods for Western Blot Quantification
| Normalization Method | Principle | Advantages | Limitations | Suitability for Apoptosis Studies |
|---|---|---|---|---|
| Housekeeping Proteins (β-actin, GAPDH) | Protein expression relative to constitutively expressed protein | Simple, widely accepted, requires no additional steps | HKP expression may vary during apoptosis, limited dynamic range | Moderate (may change during apoptosis) |
| Total Protein Normalization (TPN) | Protein expression relative to total protein loaded | More stable reference, broader dynamic range, works with most samples | Requires additional staining step, may be less sensitive | High (unaffected by apoptotic changes) |
| Ponceau S Staining | Reversible stain of total protein on membrane | Quick, inexpensive, compatible with all samples | Less precise than specialized TPN reagents, subjective quantification | High (immediate verification of transfer) |
| Internal Standard Normalization | Comparison to control sample on same blot | Controls for inter-blot variability, improves reproducibility | Requires valuable membrane space, complex experimental design | Moderate to High (depending on standard) |
Inconsistent band detection frequently plagues caspase-8 western blotting, particularly when attempting to visualize both full-length and cleavage fragments. This issue often stems from suboptimal antibody concentrations or inefficient transfer of proteins of different sizes. When detecting multiple protein forms, it is advisable to optimize antibody dilutions using a titration approach, testing a range of concentrations to identify conditions that provide strong signal without excessive background. Additionally, transfer efficiency should be verified using reversible stains like Ponceau S before proceeding with immunodetection, as incomplete transfer may affect proteins of different sizes disproportionately [5].
High background interference can obscure specific signals and complicate quantification. This problem typically results from inadequate blocking, excessive antibody concentrations, or insufficient washing. Remedies include extending blocking time to 2 hours, increasing the stringency of washes (more frequent changes or longer wash periods), or incorporating low concentrations of Tween-20 (0.05-0.1%) in wash buffers. For particularly problematic backgrounds, switching blocking agents from milk to BSA or adding mild detergents to the antibody incubation solutions may help reduce non-specific binding. When using chemiluminescent detection, optimizing exposure time is crucial, as overexposure can create the illusion of high background by saturating the image sensor [5] [3].
Lane-to-lane variation represents a significant challenge in quantitative western blotting, particularly when comparing multiple treatment conditions. Technical variations in sample loading, transfer efficiency, or antibody incubation can introduce artifacts that may be misinterpreted as biological effects. To minimize these issues, proper normalization against appropriate loading controls is essential, as discussed in previous sections. Additionally, running samples in duplicate on the same gel can help distinguish technical variability from true biological differences. When possible, distributing samples across multiple gels rather than grouping all replicates of a single condition on one gel can also reduce gel-to-gel variability [4] [5].
Western blot analysis of this compound-mediated caspase-8 inhibition provides valuable insights into apoptotic signaling pathways and their pharmacological regulation. Throughout this protocol, attention to optimized sample preparation, appropriate gel and transfer conditions, validated immunodetection, and rigorous quantification methods ensures reliable and reproducible results. The key advantage of this approach lies in its ability to directly visualize the molecular consequences of caspase-8 inhibition at the protein level, complementing functional assays of cell death.
For researchers implementing this protocol, several critical best practices deserve emphasis: First, always include comprehensive controls to verify the specificity of both this compound inhibition and antibody detection. Second, optimize key parameters such as protein loading, antibody concentrations, and exposure times to ensure signals remain within the linear dynamic range for quantification. Third, employ appropriate normalization strategies that account for potential variations in housekeeping protein expression during apoptosis. Finally, correlate western blot findings with complementary functional assays to develop a comprehensive understanding of caspase-8's role in the experimental model under investigation. Through careful implementation of these methods, researchers can confidently utilize this compound western blot analysis to advance their understanding of apoptotic regulation and therapeutic intervention.
The table below summarizes the key solubility data for Z-LEHD-FMK and its TFA salt form from supplier specifications and research protocols.
| Compound Form | Solvent | Reported Solubility / Working Concentration | Molecular Weight | Notes / Key Benefits |
|---|
| This compound (Free base) [1] | DMSO | 100 mg/mL (144.78 mM) [1] | 690.72 [2] [1] | • Hygroscopic DMSO has a significant impact on solubility; use newly opened DMSO. • Stock solutions in DMSO are stable for 6 months at -80°C or 1 month at -20°C (sealed, away from moisture) [1]. | | This compound TFA (Trifluoroacetate salt) [3] [4] | DMSO | 100 mg/mL (124.26 mM) [4] | 804.74 [3] [4] | The TFA salt is a common commercial form. | | This compound [2] | DMSO | ≥ 107.4 mg/mL [2] | 690.72 [2] [1] | Another supplier confirms high DMSO solubility. | | This compound [2] | Ethanol | ≥ 98.2 mg/mL [2] | 690.72 [2] [1] | Ethanol is a viable alternative if DMSO is incompatible with your assay. | | In Cell Culture [5] | Culture Medium | 20 - 50 µM (typical working concentration) | - | Used at these concentrations for pre-treatment (30 min to 2 h) to inhibit caspase-9 in cell lines like HCT116 and 293 [3] [5]. |
For preparing a 100 mM stock solution in DMSO (based on a molecular weight of 690.72 g/mol for the free base):
This process can be visualized in the following workflow:
The following diagram illustrates how this compound is typically applied in a cell-based experiment to study apoptosis, based on published protocols [3] [5]:
Q: What is the mechanism of action of this compound?
Q: Can this compound be used in vivo?
Q: Are there alternatives if solubility issues persist?
The following table summarizes the fundamental characteristics and storage requirements for Z-LEHD-FMK to ensure its stability and efficacy [1] [2] [3].
| Property | Specification |
|---|---|
| CAS Number | 210345-04-3 [1] [2] [3] |
| Molecular Weight | 690.7 Da (approx. 690.72) [1] [2] [3] |
| Purity | >98% [1] [3] |
| Physical Form | Solid, white to yellow powder [2] [3] |
| Recommended Storage (Powder) | -20°C; store under desiccating conditions (sealed, away from moisture) [1] [2] [3] |
| Shelf Life (Powder) | 3 years at -20°C; 2 years at 4°C [3] |
| Stock Solution Storage | -80°C for 6 months; -20°C for 1 month (sealed, away from moisture) [2] [3] |
| Shipping Condition | Ambient temperature (stable for a few days during shipping) [3] |
This section addresses common issues researchers might encounter when working with this compound.
Q1: After reconstitution, my solution appears cloudy or has particles. What should I do?
Q2: The inhibitor fails to protect cells in my apoptosis assay. Why?
Q3: What are the critical steps for preparing an in vivo dosing solution?
Here are detailed methodologies for key experiments using this compound, as cited in the literature.
Protocol 1: Protecting Cells from TRAIL-Induced Apoptosis (In Vitro) [4] This protocol is used to investigate the role of caspase-9 in TRAIL-mediated cytotoxicity.
Protocol 2: Administering this compound in a Rat Model of Spinal Cord Injury (In Vivo) [2] This protocol demonstrates neuroprotective effects in vivo.
Protocol 3: Investigating Caspase-9's Role in Acute Liver Injury (In Vitro & In Vivo) [5] This protocol uses the inhibitor to explore mechanisms beyond direct apoptosis inhibition.
The following diagrams, generated using Graphviz, illustrate the key biological pathway and a general experimental workflow.
Diagram 1: Intrinsic Apoptosis Pathway Targeted by this compound This diagram shows the caspase cascade where this compound acts as an irreversible inhibitor of caspase-9.
Diagram 2: General Workflow for Using this compound In Vitro This flowchart outlines the key steps for a typical in vitro experiment.
1. General Information & Mechanism this compound is a cell-permeable, irreversible caspase-9 inhibitor. It acts by covalently binding to the enzyme's active site, thereby preventing it from initiating the intrinsic apoptotic pathway [1] [2] [3]. This makes it a valuable tool for studying the role of caspase-9 in various apoptotic models.
2. Preparation & Storage Proper handling is critical for maintaining the inhibitor's stability and activity.
> Note: The final concentration of DMSO in your cell culture assays should generally not exceed 0.2% to avoid cellular toxicity that could interfere with your results [1].
1. Optimal Concentration Table The effective concentration of this compound can vary depending on the cell type and apoptotic stimulus. The table below summarizes concentrations reported in the literature for different experimental models.
| Cell Type / Model | Apoptotic Inducer | Working Concentration | Pre-incubation Time | Key Findings / Effect |
|---|---|---|---|---|
| Jurkat cells (Human T-cell leukemia) [1] | Campthothecin (4 µM) | 20 µM | 30 minutes | Reduced apoptosis by ~50% |
| HCT116 & 293 cells [5] [3] | TRAIL (50 ng/mL) | 20 µM | 30 minutes - 2 hours | Protected cells from TRAIL-induced toxicity |
| SW480 & H460 cells [5] | TRAIL | 20 µM | 30 minutes - 2 hours | Did not protect these cancer lines |
| Normal Human Hepatocytes [5] | TRAIL | 20 µM | 6 hours | Protected normal liver cells from apoptosis |
| Primary Rat Neurons (in vivo) [4] | Spinal Cord Injury | 0.8 µmol/kg (intravenous) | Administered for 1 or 7 days | Showed neuroprotective effects |
2. General Experimental Workflow The following diagram outlines a typical workflow for using this compound in a cell-based assay to study apoptosis inhibition.
Key Steps:
1. The inhibitor is not blocking apoptosis effectively. What should I do?
2. My cells are showing toxicity in the control group with the inhibitor. What could be the cause?
3. Can this compound inhibit other caspases? While this compound is described as a selective inhibitor for caspase-9, cross-reactivity with other caspases, particularly caspase-4, is possible due to shared sequence preferences [1]. Always include appropriate controls in your experimental design, such as a pan-caspase inhibitor (e.g., Z-VAD-FMK) and a negative control inhibitor (e.g., Z-FA-FMK) [1].
The table below addresses common technical questions about Z-LEHD-FMK.
| Question | Answer | Key Technical Notes |
|---|---|---|
| What is the primary mechanism of action of this compound? | Irreversible, cell-permeable caspase-9 inhibitor. Prevents apoptosis by blocking the caspase cascade initiated at caspase-9 [1]. | O-methylated aspartic acid in P1 position enhances stability & cell permeability [1]. |
| How should I reconstitute and store the inhibitor? | Reconstitute lyophilized powder in DMSO. A typical 10 mM stock is made by dissolving 1.0 mg in 124 µL DMSO [1]. | Store lyophilized powder at -20°C. Aliquot reconstituted inhibitor and avoid multiple freeze-thaw cycles [1]. |
| What is a standard starting concentration for in vitro assays? | A concentration of 20 µM is routinely used [1]. | The optimal concentration is system-dependent; titration is highly recommended. Final DMSO concentration should not exceed 0.2% to avoid cellular toxicity [1]. |
| How do I confirm the inhibitor is working in my assay? | Use a functional apoptosis assay (e.g., PE-Annexin V staining) post-treatment. Successful inhibition shows a significant reduction in apoptotic cells compared to untreated controls [1]. | Include a control inhibitor (e.g., Z-FA-FMK) to confirm the effect is specific to caspase-9 inhibition [1]. |
Efficient cell permeability is crucial for this compound to reach its intracellular target. While the provided sources don't detail a protocol specifically for this compound, the established method for digitonin optimization in CUT&RUN assays can be directly adapted for this purpose [2].
The goal is to find the minimal digitonin concentration that permeabilizes >95% of your cells without causing significant lysis [2].
Prepare Digitonin Buffers: Freshly prepare a serial dilution of Digitonin in your wash buffer on the day of use as outlined in the table below. For the control buffer, use Wash Buffer with 0.05% DMSO [2].
| Final % Digitonin | Volume from Previous Tube (µL) | Wash Buffer (µL) | 5% Digitonin (µL) | | :--- | :--- | :--- | :--- | | 0.05 | - | 990 | 10 | | 0.01 | 200 | 800 | - | | 0.001 | 100 | 900 | - | | 0.0001 | 100 | 900 | - | | 0.00001 | 100 | 900 | - |
Harvest and Aliquot Cells: Harvest a sufficient number of cultured cells. Pellet them by centrifugation at 600 x g for 3 minutes at room temperature (RT). Remove the supernatant and resuspend the cell pellet in RT 1X PBS. Aliquot 100 µL of cell suspension into a series of tubes [2].
Permeabilize Cells: Pellet the cells in each tube again and remove the supernatant. Resuspend each cell pellet in 100 µL of the different Digitonin Permeabilization Buffers (and the control buffer). Incubate for 10 minutes at RT [2].
Assess Permeabilization: After incubation, mix a sample of each cell suspension with Trypan Blue. Count the cells to determine the percentage of dead/permeabilized cells (which will be Trypan positive). The optimal concentration is the lowest one that permeabilizes >95% of your specific cell type [2].
To help visualize the biological context and experimental process, the following diagrams were created using Graphviz DOT language.
This diagram illustrates the intrinsic apoptosis pathway that this compound targets, showing how it prevents cell death.
This flowchart outlines the key steps for optimizing cell permeabilization and testing this compound activity.
The table below summarizes the core chemical properties and handling guidelines for Z-LEHD-FMK.
| Property | Specification |
|---|---|
| Molecular Weight | 690.72 g/mol [1] [2] |
| CAS Number | 210345-04-3 [1] [2] |
| Primary Target | Caspase-9 (irreversible inhibitor) [1] [2] [3] |
| Solubility | ≥107.4 mg/mL in DMSO; ≥98.2 mg/mL in EtOH; insoluble in H₂O [1] |
| Storage | Lyophilized powder or solution stored at -20°C; avoid repeated freeze-thaw cycles [1] [3] |
| Critical DMSO Limit | Do not exceed 0.2% final concentration in cell culture to avoid cellular toxicity [3] |
Here is a standard protocol for reconstituting and using this compound in cell-based assays.
Cell Treatment:
To visualize the typical experimental workflow and the role of this compound within the apoptosis signaling pathway, the following diagrams can serve as useful references for your guide.
The table below summarizes the key parameters for preparing a Z-LEHD-FMK stock solution, compiled from supplier datasheets [1] [2] [3].
| Parameter | Specification / Recommendation |
|---|---|
| Molecular Weight | 804.74 g/mol (TFA salt) [1] / 690.72 g/mol (base) [3] |
| Recommended Solvent | Anhydrous DMSO [1] [2] [3] |
| Common Stock Concentration | 10 mM - 100 mg/mL [1] [2] |
| Example Preparation | Add 124 µL DMSO to 1 mg powder for 10 mM solution [2] |
| Aliquot Storage | Store small aliquots at -20°C [4] [2] |
| Critical Consideration | Final DMSO concentration should not exceed 0.2% in cell cultures [2] |
Here are methodologies for using this compound in cell-based assays, as cited in the literature.
In Vitro Apoptosis Inhibition (General Protocol) This protocol is adapted from experiments using various cell lines, including HCT116 and SW480 cells [1] [5].
| Step | Parameter | Typical Specification |
|---|---|---|
| 1. Inhibitor Preparation | Reconstitute this compound in anhydrous DMSO to desired stock concentration. | - |
| 2. Cell Seeding & Pre-treatment | Plate cells and pre-incubate with this compound. | Concentration: 20 µM Incubation Time: 30 minutes to 2 hours [1] [5] | | 3. Apoptosis Induction | Add apoptosis inducer (e.g., TRAIL at 50 ng/mL) to the culture. | - | | 4. Analysis | Harvest cells for analysis (e.g., Western Blot, viability assay). | - |
In Vivo Application (Rat Model) This method is based on a study of spinal cord injury in male Wistar albino rats [1] [3].
| Step | Parameter | Specification |
|---|---|---|
| 1. Solution Preparation | Prepare dosing solution in an appropriate in vivo formulation. | - |
| 2. Administration | Administer via intravenous (i.v.) injection. | Dosage: 0.8 µmol/kg [1] [3] |
| 3. Dosing Regimen | Repeat administration as required by the study design. | Duration: Up to 7 days [1] [3] |
How should I aliquot this compound? Although a detailed aliquoting protocol is not explicitly outlined, supplier recommendations strongly imply the standard practice [4] [2]. After reconstituting the lyophilized powder in DMSO, you should immediately divide the solution into small, single-use volumes in sterile vials before freezing. This avoids repeated freeze-thaw cycles, which can degrade the compound's activity.
Why is controlling DMSO concentration critical? BD Biosciences specifically cautions that the final DMSO concentration in cell culture media should not exceed 0.2% [2]. Higher concentrations can cause cellular toxicity, which would mask the protective anti-apoptotic effects of this compound and compromise your experimental results.
What is the evidence for this compound's specificity? The inhibitor is designed to be irreversible and cell-permeable, primarily targeting caspase-9 [1] [2]. Evidence for its functional selectivity comes from studies showing it protects some cell lines (like HCT116 and normal human hepatocytes) from TRAIL-induced apoptosis, but not others (like SW480 cells), indicating that some cancer cells rely more heavily on the caspase-9 pathway for death signaling [5].
To help visualize how this compound functions in the context of apoptosis signaling, the diagram below outlines the intrinsic pathway.
This diagram illustrates the intrinsic apoptotic pathway. This compound acts by irreversibly binding to the active site of caspase-9, thereby preventing it from activating the downstream executioner caspases that lead to cell death [1] [2].
Can Z-LEHD-FMK tolerate repeated freeze-thaw cycles? No, it is not recommended. To preserve the inhibitor's potency, you should prepare single-use aliquots and avoid repeated freeze-thaw cycles [1].
What is the best way to store this compound? For long-term storage, the powder should be kept at -20°C in a sealed container, protected from moisture [2] [3]. Freshly prepared stock solutions in DMSO (typically 10-20 mM) are stable for several months when stored as aliquots at -20°C [1].
I see precipitation in my solution. What should I do? this compound is insoluble in water [1]. If precipitation occurs in your DMSO stock or a working dilution, you can try to resolve it by briefly warming the tube to 37°C and vortexing before use [1].
I'm concerned about off-target effects. How can I mitigate them? Using the lowest effective concentration (typically 20 μM for cells) is key [1]. High concentrations (>50 μM) can lead to non-specific inhibition. Always include DMSO-only vehicle controls in your experiments, and consider using a pan-caspase inhibitor like Z-VAD-FMK as a reference for selectivity [1].
Here are the standard protocols for using this compound in cell and animal models, compiled from research data.
| Application | Recommended Concentration/Dose | Preparation Method | Incubation/Administration |
|---|---|---|---|
| In Vitro (Cell Models) [1] [4] [5] | 20 μM | Dissolve in DMSO to make a 10-20 mM stock solution. Further dilute in cell culture medium. | Pre-treat cells for 30 minutes to 2 hours before applying the apoptotic stimulus. |
| In Vivo (Rodent Models) [1] [5] | 0.5 - 1.0 mg/kg or 0.8 μmol/kg | Dissolve dry compound in DMSO first, then dilute in phosphate-buffered saline (PBS) immediately before injection. | Administer intravenously (i.v.) or intrathecally. |
The table below summarizes key quantitative data on the solubility and stability of this compound for your experimental planning.
| Parameter | Details & Values |
|---|---|
| Molecular Weight [2] [5] | 690.72 g/mol |
| CAS Number [2] [5] | 210345-04-3 |
| Solubility | DMSO: >100 mg/mL (≥144.78 mM) [2] [5]. Ethanol: ≥98.2 mg/mL [5]. Water: Insoluble [1] [5]. | | Stock Solution Stability | >10 mM in DMSO. Aliquot and store at -20°C; stable for several months. Avoid repeated freeze-thaw cycles [1] [5]. |
The following diagram illustrates the intrinsic apoptosis pathway and how this compound acts as a selective inhibitor.
| Problem | Potential Cause | Solution & Recommendations |
|---|---|---|
| Loss of Inhibitory Activity | Stock solution degraded due to improper storage or repeated freeze-thaw cycles [1]. | Prepare fresh single-use aliquots. Avoid storing working dilutions for extended periods. |
| Poor Solubility / Precipitation | Compound is insoluble in aqueous buffers [1]. | Always prepare a stock in DMSO first. For in vivo work, dilute DMSO stock in PBS immediately before use and ensure it is fully dissolved [1] [5]. |
| Inconsistent Caspase Assay Results | High DMSO concentration interfering with assay; incomplete inhibition [1]. | Validate with a DMSO-only control. Ensure sufficient pre-incubation time (optimize between 15-60 min for your cell type) [1]. |
| Suspected Off-Target Effects | Concentration is too high [1]. | Titrate the inhibitor and use the lowest effective dose (start with 20 μM). Include a pan-caspase inhibitor control to demonstrate selectivity [1]. |
The table below summarizes the standard preparation methods and experimental conditions for Z-LEHD-FMK from three different reagent suppliers.
| Supplier | Recommended Solvent | Typical Stock Concentration | Preparation Method | Common Working Concentration | Storage Conditions |
|---|---|---|---|---|---|
| BD Pharmingen [1] | DMSO | 10 mM | Reconstitute 1.0 mg of lyophilized powder in 124 µL of DMSO. | 20 µM (needs titration) | Lyophilized powder: -20°C; Reconstituted: -20°C in small aliquots. |
| ApexBT [2] | DMSO | >10 mM | Warm tube at 37°C for 10 minutes and/or use an ultrasonic bath. | 20 µM | Store at -20°C. |
| TargetMol [3] | DMSO | 90 mg/mL (~130.3 mM) | Sonication is recommended. | Information from specific assays [2] | -20°C for powder; -80°C for DMSO solution (recommended for long-term). |
A general workflow for preparing and using the inhibitor in cell-based experiments can be visualized as follows:
Q1: The inhibitor does not seem to be working in my experiment. What could be wrong?
Q2: How should I handle and store the reagent to ensure its stability?
Q3: What are the key in vitro and in vivo experimental conditions cited in the literature?
This compound is a cell-permeable, irreversible caspase-9 inhibitor that works by covalently modifying the thiol group of the enzyme's active site [1]. It primarily inhibits caspase-9, an initiator caspase in the intrinsic (mitochondrial) apoptosis pathway [2] [3] [4].
The diagram below illustrates how this compound acts within the intrinsic apoptosis pathway.
This protocol is adapted from studies on human colon cancer cells (HCT116) and others to assess protection from TRAIL-induced apoptosis [3] [5] [4].
This protocol is based on a study of neuroprotection in a rat model of spinal cord injury [3].
| Problem & Possible Symptoms | Potential Causes | Recommended Solutions |
|---|
| No Observed Inhibitor Effect Apoptosis proceeds despite inhibitor | Incorrect concentration; Insufficient pre-incubation; Solvent toxicity | Titrate concentration (start 10-50 µM) [2] [3]; Ensure 30-60 min pre-incubation [2]; Keep final DMSO concentration ≤0.2% [2]. | | Unexpected High Cell Death Poor viability in untreated cells | DMSO cytotoxicity; Inhibitor precipitation; Contaminated stock | Verify DMSO concentration ≤1% [1]; Ensure homogeneous stock [6]; Aliquot to avoid contamination [2]. | | Irreproducible Results High variability between experiments | Inconsistent stock handling; Improper timing; Variable cell health | Use fresh inhibitor aliquots [2]; strictly standardize treatment timing [1]; use low-passage cells in log-phase growth [6]. |
This compound is a selective, irreversible inhibitor of caspase-9 [3] [4]. Its structure includes a fluoromethyl ketone (FMK) group, which makes it less reactive and more specific than other related inhibitors (like CMK), though off-target effects at very high concentrations cannot be entirely ruled out [1].
Do not exceed a final DMSO concentration of 0.2% in your cell culture media. Higher levels can cause cellular toxicity, which may mask the biological effect of the inhibitor [2]. For all experiments, include a vehicle control (DMSO alone) to account for any solvent effects [1].
No. This compound is a research-grade compound for preclinical studies. While it has shown efficacy in animal models [3], developing caspase inhibitors for clinical use has proven challenging due to issues with specificity, efficacy, and toxicity [8]. No caspase inhibitors, including this compound, are currently approved for clinical use [8].
Pre-incubation is crucial for irreversible inhibitors like this compound. It allows the inhibitor to penetrate the cells and bind to its target caspase before the apoptosis cascade is activated. This ensures maximum inhibition when the apoptotic signal is received [1].
| Feature | Z-LEHD-FMK | Z-VAD-FMK |
|---|---|---|
| Primary Target | Caspase-9 [1] [2] | Pan-caspase / Broad-spectrum [3] [4] [5] |
| Common Targets | Caspase-9 [1] [2] | Caspases-2, -3, -8, -9, and others [5] |
| Mechanism | Irreversible, competitive inhibitor [2] | Irreversible inhibitor [3] [6] |
| Cell Permeability | Cell-permeable [2] | Cell-permeable [3] |
| Key Functional Role | Inhibits intrinsic (mitochondrial) apoptosis pathway [1] | Broad inhibition of apoptosis and inflammation [4] |
| Reported In Vitro Concentration | 20 μM [2] | 10-100 μM [7] |
| Off-Target Effects | Inhibits MMP-2 activity (in vitro) [7] | Inhibits cathepsin B, peptide:N-glycanase, T cell proliferation; inhibits MMP-2 activity (in vitro) [3] [7] |
The data in the table is supported by several key studies that provide insight into practical application and experimental outcomes.
When planning your experiments, please keep the following points in mind:
To help visualize the decision-making process for selecting and using these inhibitors in a typical apoptosis study, the following diagram outlines key considerations:
The protective effect of this compound against TRAIL-induced apoptosis is highly dependent on the cell type, as summarized in the table below.
| Cell Line / Type | TRAIL Sensitivity | Effect of this compound | Key Experimental Findings |
|---|---|---|---|
| Normal Human Liver Cells | Sensitive | Protective | Protected from TRAIL-induced apoptosis [1]. |
| HCT116 (Human Colon Cancer) | Sensitive | Protective | Protected from TRAIL-mediated death; caspase-8 inhibitor Z-IETD-FMK was also protective [1]. |
| HEK293 (Human Embryonic Kidney) | Sensitive | Protective | Protected from TRAIL-mediated death [1]. |
| SW480 (Colon Adenocarcinoma) | Sensitive | Not Protective | Death was not prevented; however, caspase-8 inhibitor Z-IETD-FMK was protective [1]. |
| H460 (Non-Small Cell Lung Cancer) | Sensitive | Not Protective | Death was not prevented [1]. |
This cell-type specificity is a critical consideration for experimental design, suggesting that this compound can help dissect the contribution of the intrinsic (mitochondrial) apoptotic pathway in TRAIL-mediated cell death [1] [2].
The core experimental methodology for evaluating this compound in TRAIL-induced apoptosis involves a pre-treatment strategy.
Key findings from such experiments include:
The following diagram illustrates the intrinsic apoptosis pathway and how this compound acts as a selective inhibitor, which is central to its use in mechanistic studies.
The typical workflow for conducting these experiments, from cell preparation to data analysis, is outlined below.
Common assay readouts include:
This compound is one of several tools used to inhibit caspases. The table below compares it with other common caspase inhibitors.
| Inhibitor | Primary Target | Key Characteristics | Clinical/Experimental Context |
|---|---|---|---|
| This compound | Caspase-9 | Irreversible; selective for intrinsic pathway. | Research tool; helps define pathway specificity [1] [2]. |
| Z-IETD-FMK | Caspase-8 | Irreversible; selective for extrinsic pathway. | Research tool; can protect cells where this compound fails [1]. |
| Z-VAD-FMK | Pan-Caspase | Irreversible; broad-spectrum. | Research tool; high toxicity limits clinical use [7]. |
| Q-VD-OPh | Pan-Caspase | Irreversible; broad-spectrum, lower toxicity. | Preferred in vivo research for better tolerability [7]. |
| Emricasan (IDN-6556) | Pan-Caspase | Irreversible peptidomimetic. | Advanced to clinical trials for liver disease but development terminated [7]. |
A key advantage of This compound is its selectivity for the intrinsic pathway, allowing researchers to dissect the mitochondrial amplification loop in TRAIL signaling without broadly disrupting all caspase-dependent processes [1] [2]. In contrast, pan-caspase inhibitors like Z-VAD-FMK or Q-VD-OPh will block apoptosis regardless of the initiating pathway.
The table below clearly outlines the core differences between Z-LEHD-FMK and Z-FA-FMK.
| Feature | This compound (Caspase-9 Inhibitor) | Z-FA-FMK (Negative Control) |
|---|---|---|
| Primary Target & Role | Irreversible, cell-permeable inhibitor of caspase-9; a key research tool for studying the intrinsic apoptotic pathway [1] [2] [3]. | Irreversible inhibitor of cysteine proteases (e.g., cathepsin B); used as a negative control for caspase inhibitors to rule out non-specific effects [4] [5] [6]. |
| Mechanism of Action | Inhibits the initiator caspase-9, thereby blocking the activation of downstream effector caspases (e.g., caspase-3/7) and apoptosis execution [2] [3]. | Selectively inhibits effector caspases (e.g., -2, -3, -6, -7) but does not inhibit initiator caspases -8 and -10; also inhibits cathepsins B and L [7] [5] [6]. |
| Key Applications | - Studying mitochondria-mediated (intrinsic) apoptosis.
A representative experiment performed in Jurkat cells (a human T-cell leukemia line) clearly demonstrates the functional difference between these two compounds.
Experimental Protocol [1] [4]:
Results Summary:
To better understand how these inhibitors work, the following diagrams illustrate the apoptotic signaling pathways and the general experimental workflow.
This diagram shows that this compound specifically targets the initiator caspase-9 in the intrinsic pathway, while Z-FA-FMK can inhibit downstream effector caspases but not the key initiators.
This workflow outlines the key steps for testing these inhibitors in a cell-based apoptosis assay, as described in the experimental data.
When using these inhibitors in your research, please note:
The table below summarizes key experimental findings from the literature where Z-LEHD-FMK was used, with a reduction in Annexin V-positive cells serving as a key indicator of its efficacy in inhibiting apoptosis.
| Cell Type / Model | Apoptotic Inducer | This compound Concentration & Pre-incubation | Key Outcomes Related to Annexin V / Apoptosis |
|---|---|---|---|
| Jurkat cells (Human T-cell leukemia) [1] | Campthothecin (4 µM, 3 hr) | 20 µM for 30 min | Reduced apoptosis from ~42% to ~21% (Annexin V-PE staining) [1]. |
| LoVo cells (Human colon carcinoma) [2] | TαPcZn-PDT (Photodynamic Therapy) | Specific concentration not stated | Attenuated TαPcZn-PDT-induced apoptosis; effects were less significant than p38 MAPK siRNA [2]. |
| HCT116 & 293 cells [3] | TRAIL (20 ng/ml, 4 hr) | 20 µM for 30 min | Protected cells from TRAIL-induced toxicity and apoptosis [3]. |
| Rat Spinal Cord Injury Model [3] | Trauma (in vivo) | 0.8 mM/kg, intravenous injection | Significantly fewer apoptotic cells at 24 hours post-injury compared to controls [3]. |
Here are the standard protocols for using this compound and Annexin V staining in cell-based assays.
This is a general protocol for using the inhibitor in cell culture, as referenced in multiple product datasheets and research articles [1] [3] [2].
This protocol is adapted from standard commercial procedures for detecting apoptosis [4].
The following diagrams illustrate the apoptotic pathway targeted by this compound and a generalized workflow for the validation experiment.
Diagram 1: this compound acts on the intrinsic apoptosis pathway. It inhibits caspase-9 activation after apoptosome formation, thereby preventing downstream caspase activation and Phosphatidylserine (PS) externalization, which is detected by Annexin V staining.
Diagram 2: The typical workflow for validating caspase-9 inhibition involves pre-treating cells with this compound, inducing apoptosis, and then using Annexin V/PI staining and flow cytometry to quantify the reduction in apoptotic cells.
Z-LEHD-FMK is a cell-permeable, irreversible caspase inhibitor. Its design is based on the substrate cleavage sequence preferred by caspase-9 [1]. The FMK (fluoromethyl ketone) group acts as a warhead that covalently binds to the catalytic cysteine residue in the caspase's active site, permanently inactivating the enzyme [2] [1].
The following table summarizes key experimental contexts in which this compound has been used to infer caspase-9 activity, along with observed selectivity issues.
| Experimental Context | Reported Effect of this compound | Specificity Observation |
|---|---|---|
| TRAIL-induced apoptosis (HCT116 colon cancer cells) | Protected cells from death [3] [4] | Effect varied by cell line; no protection in SW480 cells [3]. |
| TRAIL-induced apoptosis (normal human liver cells) | Protected cells from death [3] | Suggests potential for protective use in normal tissue. |
| Camptothecin-induced apoptosis (Jurkat cells) | Reduced apoptosis by ~50% (from 42% to ~21%) [2] | Used as a positive control for effective caspase inhibition. |
| CD47-mediated type III PCD (CLL cells) | Did not inhibit cell death [5] | Confirms the caspase-independent nature of this cell death pathway. |
| In vitro enzymatic assays | N/A | A key study notes that common peptide-based inhibitors often lack selectivity [6]. |
A critical consideration for your research is that caspase inhibitors designed from substrate recognition sequences, including this compound, may lack high selectivity [6]. The peptide sequence (LEHD) intends to direct the inhibitor to caspase-9, but the irreversible FMK warhead can react with other cysteine proteases, leading to off-target effects. Therefore, data obtained using this inhibitor should be interpreted with caution and ideally confirmed with genetic approaches.
Since a full specificity profile is not available, you could consider the following approaches to evaluate this compound in your own system:
Below is a generalized experimental workflow for using this compound in cell-based assays, synthesized from manufacturer instructions and research articles [2] [4].
Critical note on DMSO concentration: The final concentration of DMSO in your cell culture medium should not exceed 0.2% to avoid cellular toxicity [2].
The following table summarizes the experimental data on apoptosis reduction for Z-LEHD-FMK and other inhibitors as found in the search results.
| Inhibitor | Target | Experimental Model | Key Quantitative Outcome | Citation |
|---|---|---|---|---|
| This compound | Caspase-9 | Jurkat cells (human T-cell leukemia) | Reduced camptothecin-induced apoptosis by ~50% (from 42% to ~21%) [1]. | |
| This compound | Caspase-9 | Rat isolated heart (ischemia-reperfusion) | Limited infarct size to 19.3% of risk zone (vs. 38.5% in control) [2]. | |
| Z-VAD-FMK (pan-inhibitor) | Broad-spectrum Caspases | Rat isolated heart (ischemia-reperfusion) | Limited infarct size to 24.6% of risk zone (vs. 38.5% in control) [2]. | |
| Z-IETD-FMK | Caspase-8 | Rat isolated heart (ischemia-reperfusion) | Limited infarct size to 23.0% of risk zone (vs. 38.5% in control) [2]. | |
| Ac-DEVD-cmk | Caspase-3 | Rat isolated heart (ischemia-reperfusion) | Limited infarct size to 27.8% of risk zone (vs. 38.5% in control) [2]. | |
| This compound | Caspase-9 | Iberian red deer oocytes | Decreased early apoptosis to 44.44% and caspase-3 activity to 41.88% (vs. 60% and 67.10% in control, respectively) [3]. | |
| This compound | Caspase-9 | CCl4-induced acute liver injury in mice | Aggravated liver damage by suppressing protective autophagy [4]. |
The data in the table above comes from specific, validated experimental protocols. Here is a detailed look at the methodologies for the key studies.
This study provides a direct comparison of several caspase inhibitors.
This study demonstrates the use of this compound in a standard cell culture model.
It is crucial to note that the protective effect of this compound is not universal and can be highly context-dependent.
To understand how this compound works, it is helpful to see its role in the apoptosis signaling cascade. The diagram below illustrates the intrinsic (mitochondrial) pathway where caspase-9 is the key initiator.
As the diagram shows, this compound specifically and irreversibly binds to the active site of caspase-9, preventing it from activating the downstream executioner caspases-3 and -7, thereby halting the apoptosis process [5] [6].
The most direct evidence for Z-LEHD-FMK in functional recovery comes from a rat model of spinal cord injury. The table below summarizes the key findings from this and other relevant studies.
| Disease/Injury Model | Subject | Dosage & Administration | Key Functional Outcomes | Supporting Molecular Evidence | Citation |
|---|
| Traumatic Spinal Cord Injury | Wistar albino rats | 0.8 µM/kg (equivalent to ~0.8 mg/kg), intravenous (i.v.) [1] [2] | Significant improvement in motor function assessed by Tarlov scale and inclined-plane test at 3 and 7 days post-injury [1]. | ~44-64% reduction in apoptotic cell count (TUNEL staining) [1]. Protection of neurons, glia, and myelin sheaths (electron microscopy) [1]. | | | Colorectal Cancer (in vivo) | BALB/c nude mice (HCT116 xenograft) | Used to confirm mechanism; specific dosage not detailed in abstract [3]. | Not a functional recovery study; confirmed induction of caspase-dependent apoptosis as an anti-cancer mechanism [3]. | Cleaved caspase-9 and caspase-8 increased by drug combination; this compound inhibited this effect [3]. | | | Cisplatin-Induced Ototoxicity (in vitro) | House Ear Institute-Organ of Corti 1 (HEI-OC1) cells | 20 µM for 2 hours pre-treatment [4] [2] | Not an in vivo functional study; model for hearing loss. Showed significant protection from cisplatin- and neomycin-induced cytotoxicity [4]. | Reduced caspase-3/7 activity [4]. | |
The foundational study on spinal cord injury provides a clear and replicable experimental methodology [1].
It is important to contextualize this compound's performance against other available inhibitors.
| Inhibitor | Primary Target | Key Evidence for Functional Recovery | Noted Limitations / Off-Target Effects |
|---|---|---|---|
| This compound | Caspase-9 | Yes: Improved motor function after spinal cord injury in rats [1]. | Can inhibit caspase-8 at high concentrations [3]. |
| Emricasan | Pan-caspase | Indirect: Potently protected auditory cells from ototoxicity in vitro; compared favorably to Sodium Thiosulfate [4]. | Broader inhibition profile; may lack pathway specificity. |
| z-VAD-FMK | Pan-caspase | Not for functional recovery: Shown to inhibit T-cell proliferation via oxidative stress (depleting glutathione), not caspase inhibition [5]. | Lacks specificity; significant off-target effects complicate data interpretation [5]. |
This compound is a cell-permeable, irreversible inhibitor that specifically targets the initiator caspase, caspase-9, in the intrinsic (mitochondrial) apoptosis pathway [6] [7] [2]. The following diagram illustrates this pathway and where this compound acts.
The evidence supports this compound as a valuable tool for probing caspase-9-mediated apoptosis and promoting functional recovery, particularly in acute neurological injury models. When planning your research, please consider:
Z-LEHD-FMK is a selective and irreversible peptide-based inhibitor that specifically targets caspase-9. It is widely used in research to block the intrinsic (mitochondrial) apoptosis pathway [1] [2] [3].
The diagram below illustrates how this compound inhibits the mitochondrial apoptosis pathway to exert its neuroprotective effects.
Figure 1: Mechanism of this compound in Inhibiting the Mitochondrial Apoptosis Pathway. This pathway is critically implicated in neurological injuries [1] [5] [3].
The table below summarizes key quantitative findings from pre-clinical studies on the neuroprotective effects of this compound.
| Experimental Model | Dosage & Administration | Key Protective Outcomes | Citation/Reference |
|---|---|---|---|
| Rat Spinal Cord Trauma | 0.8 µM/kg (0.8-mM solution), intravenous injection [1]. | Significantly lower apoptotic cell count 24h post-injury; protection of neurons, glia, myelin, axons, and intracellular organelles observed via electron microscopy [1]. | Colak et al., 2005 [1] |
| Ischemia/Reperfusion Injury | Protocol cited in neuroprotection studies; specific dosage often derived from in vitro efficacy (e.g., 20 µM) [3] [4]. | Improved neurological outcomes following injury [1]. | Ozoren et al., 2000; cited in supplier data [1] |
| In Vitro (HCT116, HEK293, Hepatocytes) | 20 µM pre-treatment for 30 mins before apoptotic stimulus (e.g., TRAIL) [1] [2]. | Complete protection from TRAIL-induced toxicity; blocked cleavage of procaspase-3 [1] [2]. | Ozoren et al., 2000 [1] |
Here are standardized protocols for using this compound in experimental settings, compiled from supplier and research data [1] [4].
The table below compares this compound with other classes of caspase inhibitors to highlight its specific niche.
| Feature | This compound | Pan-Caspase Inhibitors (e.g., Z-VAD-FMK, Q-VD-OPh) | Caspase-1 Inhibitors (e.g., VX-765, Z-YVAD-FMK) |
|---|---|---|---|
| Primary Target | Caspase-9 (initiator) [1] [2] | Broad-spectrum, multiple caspases [6] | Caspase-1 (inflammatory) [6] |
| Key Mechanism | Blocks intrinsic (mitochondrial) apoptosis pathway [3] | Blocks both intrinsic/extrinsic apoptosis and inflammatory pathways [6] | Blocks pyroptosis and IL-1β maturation [6] [3] |
| Therapeutic Context | Neuroprotection, ischemia/reperfusion, cancer research [1] [3] | Broad research use; some in sepsis, liver injury [6] | Investigated for inflammatory diseases (e.g., rheumatoid arthritis) [6] |
| Key Advantage | High selectivity for clean mechanistic dissection [3] | Broad efficacy against multiple cell death pathways [6] | Specificity for inflammation-driven pathology [6] |
| Clinical Status | Research tool [1] [2] | Limited clinical success; toxicity challenges [6] | Clinical trials terminated due to liver toxicity [6] |
Despite its value as a research tool, several challenges exist:
Future research may focus on developing more specific inhibitors, improving drug delivery systems to target affected tissues like the retina or central nervous system, and better understanding the non-apoptotic functions of caspases to mitigate potential side effects [5] [6].